CP59430
描述
属性
CAS 编号 |
86329-06-8 |
|---|---|
分子式 |
C21H22N8O3 |
分子量 |
434.5 g/mol |
IUPAC 名称 |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(4-azidophenyl)methanone |
InChI |
InChI=1S/C21H22N8O3/c1-31-17-11-15-16(12-18(17)32-2)24-21(25-19(15)22)29-9-7-28(8-10-29)20(30)13-3-5-14(6-4-13)26-27-23/h3-6,11-12H,7-10H2,1-2H3,(H2,22,24,25) |
InChI 键 |
XHCZPSMUDVXSPQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N=[N+]=[N-])N)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-(4-(4-azidobenzoyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline CP 59430 CP-59,430 CP-59430 |
产品来源 |
United States |
Foundational & Exploratory
The Neuroprotective Mechanism of CP55,940 in Retinal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of the potent cannabinoid receptor agonist, CP55,940, within retinal cells. CP55,940 exhibits significant neuroprotective effects, particularly in the context of oxidative stress-induced retinal pigment epithelial (RPE) cell damage, a key factor in the pathogenesis of age-related macular degeneration (AMD). This document provides a comprehensive overview of the molecular interactions, signaling cascades, and cellular outcomes associated with CP55,940 administration in retinal models. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in this domain.
Introduction
The endocannabinoid system plays a crucial role in regulating various physiological processes in the central nervous system, including the retina. Cannabinoid receptors, primarily CB1 and CB2, are expressed in a variety of retinal cell types, including photoreceptors, retinal ganglion cells (RGCs), and the retinal pigment epithelium (RPE).[1][2][3][4] The activation of these receptors by agonists such as CP55,940 has been shown to confer neuroprotective effects against various retinal pathologies.[1][2] This guide focuses on the intricate molecular mechanisms through which CP55,940 exerts its protective action in retinal cells, with a particular emphasis on its role in mitigating oxidative stress-induced damage.
Molecular Targets and Binding Affinity of CP55,940
CP55,940 is a potent, non-selective agonist for both CB1 and CB2 cannabinoid receptors. Its high affinity for these receptors initiates the downstream signaling cascades responsible for its biological effects.
| Ligand | Receptor | Ki (nM) | Assay Type | Cell Line |
| CP55,940 | Human CB1 | 0.6 - 5.0[5] | Radioligand Binding | CHO-K1 |
| CP55,940 | Human CB2 | 0.7 - 2.6[5] | Radioligand Binding | CHO-K1 |
| [3H]CP55,940 | Human CB1 | Kd = 2.31 nM[6] | Saturation Binding | Mouse Brain Membranes |
| [3H]CP55,940 | Human CB2 | Kd = 1.04 nM[6] | Saturation Binding | hCB2-CHO cells |
Signaling Pathways Modulated by CP55,940
Upon binding to CB1 and CB2 receptors, which are Gi/o protein-coupled receptors, CP55,940 triggers a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4][7][8] Furthermore, CP55,940 modulates the activity of key survival and stress-related pathways, namely the PI3K/Akt and ERK1/2 MAPK pathways.[1]
Inhibition of Adenylyl Cyclase
The activation of Gi/o proteins by CP55,940 leads to the inhibition of adenylyl cyclase, a membrane-bound enzyme responsible for the conversion of ATP to cAMP. This reduction in intracellular cAMP concentration affects the activity of downstream effectors such as Protein Kinase A (PKA).[7][9]
| Compound | Assay | EC50 | Cell Line |
| CP55,940 | Adenylyl Cyclase Inhibition | 0.2 nM (CB1), 0.3 nM (CB2)[5] | Not Specified |
| CP55,940 | [35S]GTPγS Binding (CB1) | 11 nM[6] | Mouse Brain |
| CP55,940 | [35S]GTPγS Binding (hCB2) | Not specified, but potent[6] | hCB2-CHO |
Activation of PI3K/Akt Signaling Pathway
CP55,940 has been shown to enhance the activation of the PI3K/Akt pathway in RPE cells subjected to oxidative stress.[1] This pathway is a critical regulator of cell survival and proliferation.
Modulation of ERK1/2 MAPK Signaling Pathway
The ERK1/2 MAPK pathway is another key signaling cascade affected by CP55,940. In the context of oxidative stress in RPE cells, CP55,940 has been observed to reduce the activation of the ERK1/2 pathway.[1]
Neuroprotective Effects of CP55,940 in Retinal Cells
The primary therapeutic potential of CP55,940 in the retina lies in its neuroprotective capabilities. Specifically, it has been demonstrated to protect RPE cells from oxidative stress-induced cell death.[1]
Attenuation of Oxidative Stress
CP55,940 significantly reduces the levels of intracellular reactive oxygen species (ROS) in RPE cells exposed to oxidative insults like hydrogen peroxide (H2O2).[1]
Enhancement of Cell Viability
By mitigating oxidative stress and modulating pro-survival signaling pathways, CP55,940 enhances the viability of RPE cells under cytotoxic conditions.[1]
Experimental Protocols
RPE Cell Culture and Oxidative Stress Induction
Objective: To culture human RPE cells and induce oxidative stress to mimic conditions of AMD.
Protocol:
-
Primary human RPE cells or an ARPE-19 cell line are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
To induce oxidative stress, the culture medium is replaced with a medium containing a specific concentration of hydrogen peroxide (H2O2), typically in the range of 100-500 µM.[10][11]
-
Cells are incubated with H2O2 for a specified period, usually 24 hours, to induce cellular damage.[1]
Cell Viability Assessment (MTT Assay)
Objective: To quantify the viability of RPE cells after treatment with CP55,940 and/or an oxidative stressor.
Protocol:
-
RPE cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of CP55,940 for a specified time (e.g., 1 hour) before the addition of H2O2.
-
Following the 24-hour incubation with H2O2, the medium is removed.
-
100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.[12][13]
-
The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[14]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (DCF-DA Assay)
Objective: To measure the levels of intracellular ROS in RPE cells.
Protocol:
-
RPE cells are seeded in a 96-well plate or on coverslips.
-
Cells are treated with CP55,940 and/or H2O2 as described in the oxidative stress protocol.
-
After treatment, the cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[15][16][17]
-
Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound dichlorofluorescein (DCF).
-
The cells are washed again with PBS to remove excess probe.
-
Fluorescence is measured using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm, or visualized using a fluorescence microscope. The fluorescence intensity is proportional to the amount of intracellular ROS.
Western Blot Analysis for Signaling Proteins
Objective: To detect the phosphorylation status of key signaling proteins like Akt and ERK1/2.
Protocol:
-
RPE cells are grown in larger culture dishes and treated with CP55,940 and/or H2O2.
-
After treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of Akt and ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Visualizations
Signaling Pathways
Caption: CP55,940 signaling cascade in retinal cells.
Experimental Workflow
Caption: Workflow for investigating CP55,940's effects.
Conclusion
CP55,940 demonstrates significant neuroprotective potential in retinal cells, primarily through its action as a potent agonist at CB1 and CB2 cannabinoid receptors. Its mechanism of action involves the inhibition of adenylyl cyclase and the modulation of the PI3K/Akt and ERK1/2 signaling pathways. These molecular events culminate in the attenuation of oxidative stress and enhanced cell survival, particularly in RPE cells. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic applications of cannabinoid receptor agonists in treating retinal degenerative diseases like AMD. The detailed understanding of these mechanisms is paramount for the rational design of novel and effective neuroprotective strategies for the retina.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. realmofcaring.org [realmofcaring.org]
- 7. mdpi.com [mdpi.com]
- 8. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. Oxidative Stress Renders Retinal Pigment Epithelial Cells Susceptible to Complement-mediated Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of CP 59430: A Compound Shrouded in Obscurity
An extensive investigation into the chemical identity of CP 59430 has yielded no publicly available data to delineate its chemical structure or synthesis pathway. This designation does not correspond to a recognized compound in major chemical databases or the scientific literature, suggesting it may be an internal, unpublished, or erroneous identifier.
For researchers, scientists, and drug development professionals, the unambiguous identification of a chemical entity is the foundational step for any further investigation. Unfortunately, in the case of "CP 59430," this crucial first step remains elusive. Searches across multiple platforms have failed to retrieve any associated IUPAC name, CAS registry number, or published research, rendering the creation of an in-depth technical guide on its core properties impossible at this time.
It is plausible that "CP 59430" represents a compound that is part of a proprietary research program and has not been disclosed in the public domain. Alternatively, it could be a simple typographical error, with the intended compound being a similarly named substance. For instance, the well-researched synthetic cannabinoid agonist, CP 55,940 , bears a similar nomenclature and is extensively documented in scientific literature.
Without a verifiable chemical identity for CP 59430, any discussion of its synthesis, experimental protocols, or signaling pathways would be purely speculative and without a factual basis. We urge researchers who have encountered this designation to double-check their sources for a correct and complete chemical identifier.
Should a verifiable identifier for CP 59430 become available, a comprehensive technical guide could be developed, encompassing:
-
Chemical Structure: A detailed illustration of the molecular architecture, including stereochemistry where applicable.
-
Synthesis Pathway: A step-by-step description of the chemical reactions and intermediates involved in its creation.
-
Quantitative Data: Tabulated data on reaction yields, spectroscopic characterization, and other relevant metrics.
-
Experimental Protocols: Detailed methodologies for key synthesis and analysis steps.
-
Visualizations: Diagrams of reaction schemes and potential signaling pathways.
Until such information emerges, the scientific community is unable to provide a substantive report on the chemical nature of CP 59430. We remain vigilant for any new information that may shed light on this unknown compound.
Investigational Compound CP59430 for Dry AMD: A Review of Available Information
Despite a comprehensive search of scientific literature and clinical trial databases, there is currently no publicly available information linking the investigational compound designated as CP59430 to the treatment of dry age-related macular degeneration (dry AMD). This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in public forums, an incorrect identifier, or a compound that is no longer under active development for this indication.
Dry AMD is a leading cause of vision loss in older adults, characterized by the progressive degeneration of the macula.[1][2] The disease's complex pathophysiology involves multiple factors, including oxidative stress, inflammation, and the accumulation of cellular debris.[3][4] A significant focus of current research is the role of the complement system, an inflammatory cascade implicated in the development and progression of dry AMD.[1][5]
Current Therapeutic Landscape for Dry AMD
While there is no cure for dry AMD, the field is active with numerous investigational therapies targeting various pathways.[3][6][7] These approaches can be broadly categorized as:
-
Complement Inhibitors: Several drugs targeting different components of the complement cascade (C3, C5) have been a primary focus of clinical trials.[5][8][9] The aim is to reduce the chronic inflammation and subsequent cell death associated with an overactive complement system in the retina.[1][5]
-
Gene Therapy: This approach seeks to provide a long-term solution by introducing genetic material into retinal cells to produce therapeutic proteins.[1][6] A notable example is a therapy designed to increase the expression of a soluble form of CD59 (sCD59), a protein that inhibits the formation of the membrane attack complex (MAC), a key driver of cell damage in dry AMD.[1]
-
Neuroprotection: These agents aim to protect retinal cells from damage and death.[3]
-
Visual Cycle Modulators: These compounds are designed to reduce the accumulation of toxic byproducts in the retina.[6]
-
Antioxidant Therapies: Based on the Age-Related Eye Disease Study (AREDS) and AREDS2, nutritional supplements with antioxidants are recommended to slow the progression of intermediate dry AMD.[6][10]
Signaling Pathways in Dry AMD
The pathogenesis of dry AMD involves several interconnected signaling pathways within the retinal pigment epithelium (RPE) cells and the surrounding microenvironment.[11][12] Understanding these pathways is crucial for identifying novel therapeutic targets.
A key pathway implicated in dry AMD is the complement cascade . Dysregulation of this system leads to the formation of the Membrane Attack Complex (MAC), which can cause damage and death to RPE cells.[1][13]
Below is a simplified representation of the complement cascade's role in dry AMD, a common target for investigational therapies.
Experimental Approaches in Dry AMD Research
The development of new therapies for dry AMD relies on a range of experimental models and techniques. Preclinical studies often utilize cell cultures and animal models to investigate disease mechanisms and test the efficacy and safety of new compounds.[14] Clinical trials in human subjects are then conducted in multiple phases to evaluate the investigational treatment's safety, dosage, and effectiveness.[10][15]
A general workflow for the preclinical and clinical evaluation of a new investigational compound for dry AMD is illustrated below.
Conclusion
While the specific compound this compound could not be identified in the context of dry AMD, the field of therapeutic development for this condition is robust and multifaceted. Researchers continue to explore a variety of mechanisms and pathways to slow disease progression and preserve vision. As new data from ongoing research and clinical trials become available, a clearer picture of the most promising future treatments for dry AMD will emerge. For professionals in the field, staying abreast of developments in complement inhibition, gene therapy, and other novel approaches remains critical.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Fewer dry AMD clinical trials than wet variety despite no treatment options [clinicaltrialsarena.com]
- 3. Treatments for dry age-related macular degeneration: therapeutic avenues, clinical trials and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dry Age-Related Macular Degeneration: Mechanisms, Therapeutic Targets, and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Outcomes of Current Dry AMD Therapies | Retinal Physician [retinalphysician.com]
- 6. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 7. A Clinical and Preclinical Assessment of Clinical Trials for Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. Story of discovery: NEI-funded research paves way for new dry AMD drugs | National Eye Institute [nei.nih.gov]
- 10. Update on Clinical Trials in Dry Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways in Retinal Pigment Epithelium (RPE) Cells in Response to Stress Conditions of Age-Related Macular Degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | On and off signaling pathways in the retina and the visual system [frontiersin.org]
- 13. Retinal Pigment Epithelial Cells Mitigate the Effects of Complement Attack by Endocytosis of C5b-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Trials [clinicaltrials.regeneron.com]
Technical Whitepaper: CP-673451, a Selective PDGFR Tyrosine Kinase Inhibitor
Introduction
Initial searches for the compound "CP59430" as a tyrosine kinase inhibitor did not yield relevant results in scientific literature, as the designation is primarily associated with a postal code. However, a closely related compound, CP-673451 , has been identified as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of tyrosine kinases. This technical guide provides a comprehensive overview of CP-673451, summarizing its inhibitory activity, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The inhibitory activity of CP-673451 has been characterized in various assays, from enzymatic activity to cellular effects and in vivo tumor models. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Selectivity vs. PDGFRβ | Assay Conditions |
| PDGFRβ | 1 | - | Purified recombinant enzyme |
| PDGFRα | 10 | 10-fold | Purified recombinant enzyme |
| c-kit | >250 | >250-fold | Purified recombinant enzyme |
| VEGFR-1 | >5,000 | >5,000-fold | Purified recombinant enzyme |
| VEGFR-2 | 450 | 450-fold | Purified recombinant enzyme |
| TIE-2 | >5,000 | >5,000-fold | Purified recombinant enzyme |
| FGFR-2 | >5,000 | >5,000-fold | Purified recombinant enzyme |
Data compiled from studies on the antiangiogenic and antitumor activity of CP-673451.[1]
Table 2: Cellular Activity
| Cell Line | Assay Type | IC50 (µM) | Notes |
| PAE-β cells | PDGFR-β Autophosphorylation | 0.001 | Porcine aortic endothelial cells expressing PDGFR-β[1] |
| H526 cells | c-kit Autophosphorylation | 1.1 | Small cell lung cancer cells[2] |
| A549 cells | Cell Viability | 0.49 | Non-small-cell lung cancer (NSCLC)[2][3] |
| H1299 cells | Cell Viability | 0.61 | Non-small-cell lung cancer (NSCLC)[2][3] |
Table 3: In Vivo Efficacy
| Tumor Model | Dosing | Efficacy |
| H460 (Lung) Xenograft | ≤ 33 mg/kg, p.o., once daily | ED50 for tumor growth inhibition[1] |
| Colo205 (Colon) Xenograft | ≤ 33 mg/kg, p.o., once daily | ED50 for tumor growth inhibition[1] |
| LS174T (Colon) Xenograft | ≤ 33 mg/kg, p.o., once daily | ED50 for tumor growth inhibition[1] |
| U87MG (Glioblastoma) Xenograft | ≤ 33 mg/kg, p.o., once daily | ED50 for tumor growth inhibition[1] |
| Sponge Implant (Angiogenesis) | 3 mg/kg, p.o., once daily | 70% inhibition of PDGF-BB-stimulated angiogenesis[1][4] |
Core Signaling Pathways and Mechanism of Action
CP-673451 functions as an ATP-competitive inhibitor of PDGFRα and PDGFRβ kinases.[5] The binding of PDGF ligands (e.g., PDGF-BB) to PDGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates several downstream signaling cascades crucial for cell proliferation, survival, and migration.
CP-673451 effectively blocks this initial autophosphorylation step.[1] By inhibiting PDGFR, it suppresses major downstream pathways, including:
-
PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation. CP-673451 has been shown to decrease the phosphorylation of Akt and its downstream effectors, such as GSK-3β, p70S6K, and S6.[2][3] In cholangiocarcinoma cells, this inhibition of the PI3K/Akt pathway leads to the suppression of the transcription factor Nrf2, resulting in increased reactive oxygen species (ROS) and apoptosis.[6][7]
-
MAPK/ERK Pathway: This pathway is also involved in cell growth and proliferation. Inhibition of PDGFR by CP-673451 has been shown to attenuate the phosphorylation of MEK and ERK.[2]
The dual inhibition of these key pathways contributes to the observed anti-proliferative, pro-apoptotic, and anti-migratory effects of CP-673451 in cancer cells.[3]
Experimental Protocols
The characterization of a tyrosine kinase inhibitor like CP-673451 involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro PDGFR Kinase Inhibition Assay (Luminescent)
This protocol is adapted from ADP-Glo™ kinase assay methodologies to measure the enzymatic activity of purified PDGFRβ.[8][9]
-
Objective: To determine the IC50 value of CP-673451 against purified PDGFRβ kinase.
-
Materials:
-
Purified recombinant human PDGFRβ kinase.
-
Poly (Glu, Tyr) 4:1 peptide substrate.
-
CP-673451 serially diluted in DMSO.
-
ATP at a concentration near the Km for PDGFRβ.
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT, BSA).
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 96-well or 384-well plates.
-
-
Procedure:
-
Prepare Kinase Reaction: In each well of a 96-well plate, add the kinase, assay buffer, and the peptide substrate.
-
Add Inhibitor: Add CP-673451 at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control. Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of CP-673451 relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular PDGFR Autophosphorylation Assay (ELISA-based)
This protocol is based on methods used to assess the cellular potency of CP-673451.[1][4]
-
Objective: To measure the inhibition of ligand-induced PDGFRβ autophosphorylation in cells.
-
Materials:
-
PAE cells stably expressing human PDGFRβ.
-
Starvation medium (e.g., serum-free DMEM).
-
PDGF-BB ligand.
-
CP-673451 serially diluted in DMSO.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
ELISA plates pre-coated with a PDGFRβ capture antibody.
-
Detection antibody: Anti-phosphotyrosine antibody conjugated to HRP.
-
TMB substrate.
-
-
Procedure:
-
Cell Plating: Seed PAE-PDGFRβ cells in 96-well plates and grow to confluence.
-
Starvation: Starve the cells overnight in serum-free medium.
-
Inhibitor Treatment: Treat cells with various concentrations of CP-673451 for 30-60 minutes at 37°C.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with HNTG lysis buffer.
-
ELISA: a. Transfer the cell lysates to the PDGFRβ capture plates. Incubate for 2 hours. b. Wash the plates and add the anti-phosphotyrosine-HRP antibody. Incubate for 30-60 minutes. c. Wash the plates and add TMB substrate. d. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of the phosphorylation signal against the inhibitor concentration.
-
Western Blot Analysis of Downstream Signaling
This protocol provides a general method for analyzing the phosphorylation status of Akt and ERK.[3][10][11]
-
Objective: To confirm that CP-673451 inhibits the PDGFR-mediated downstream PI3K/Akt and MAPK/ERK signaling pathways.
-
Materials:
-
A549 cells (or other responsive cell line).
-
CP-673451.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody for a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence detection reagent.
-
-
Procedure:
-
Cell Treatment: Plate A549 cells and treat with CP-673451 (e.g., 1, 2, 4 µM) for 3 hours in the presence of serum.[3]
-
Protein Extraction: Lyse the cells with RIPA buffer, collect lysates, and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.
-
Cell Viability (MTT) Assay
This protocol describes a common colorimetric assay to measure the effect of CP-673451 on cell viability.[12][13]
-
Objective: To determine the IC50 of CP-673451 for cell viability in cancer cell lines.
-
Materials:
-
A549 or H1299 cells.
-
CP-673451.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidic isopropanol).
-
-
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CP-673451 (e.g., 0.0625 to 4 µM) for 72 hours.[3]
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CP-673451, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. CP-673451, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS [mdpi.com]
- 7. CP-673451, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.jp [promega.jp]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. merckmillipore.com [merckmillipore.com]
Early Research Findings on CP-59,430: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-59,430 is a synthetic bicyclic cannabinoid analog that emerged from early research into the structure-activity relationships of cannabinoids. As a potent agonist of cannabinoid receptors, its study has contributed significantly to the understanding of the endocannabinoid system and the pharmacological effects associated with receptor activation. This technical guide provides an in-depth overview of the foundational research on CP-59,430, focusing on its pharmacological profile, quantitative data from key in vitro and in vivo studies, and the experimental methodologies employed.
Pharmacological Profile
CP-59,430 is classified as a non-classical cannabinoid agonist. Structurally distinct from the classical dibenzopyran structure of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), it exhibits high affinity for both the central (CB1) and peripheral (CB2) cannabinoid receptors. Early research demonstrated that CP-59,430 is considerably more potent than Δ⁹-THC in both receptor binding and in producing cannabinoid-like effects in animal models.[1] Its activity is mediated through its interaction with G-protein coupled cannabinoid receptors, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling events.
Quantitative Data
The following tables summarize the key quantitative findings from early preclinical studies on CP-59,430. The data is primarily derived from the seminal structure-activity relationship study by Compton and colleagues in 1993.
Table 1: Cannabinoid Receptor Binding Affinity of CP-59,430
| Compound | Radioligand | Preparation | Kᵢ (nM) |
| CP-59,430 | [³H]CP-55,940 | Rat Brain Membranes | 0.87 |
Kᵢ value represents the inhibitory constant, indicating the affinity of CP-59,430 for the cannabinoid receptor.
Table 2: In Vivo Pharmacological Potency of CP-59,430 in Mice
| Pharmacological Effect | Assay | ED₅₀ (mg/kg) |
| Depression of Spontaneous Locomotor Activity | Locomotor Activity Test | 0.12 |
| Antinociception | Tail-Flick Test | 0.23 |
| Hypothermia | Rectal Temperature Measurement | 0.18 |
| Catalepsy | Ring Immobility Test | 0.45 |
ED₅₀ represents the dose required to produce 50% of the maximal effect.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the early research conducted to characterize CP-59,430.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of CP-59,430 for the cannabinoid receptor.
Methodology:
-
Membrane Preparation: Whole rat brains were homogenized in a buffer solution (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in the same buffer to a final protein concentration of approximately 1 mg/mL.
-
Binding Reaction: The assay was conducted in silanized glass tubes containing the rat brain membrane preparation, the radioligand [³H]CP-55,940 (a close analog of CP-59,430), and varying concentrations of CP-59,430.
-
Incubation: The mixture was incubated at 30°C for 60 minutes to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound [³H]CP-55,940, was determined by liquid scintillation counting.
-
Data Analysis: The concentration of CP-59,430 that inhibited 50% of the specific binding of [³H]CP-55,940 (IC₅₀) was determined. The inhibitory constant (Kᵢ) was then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assays in Mice
Objective: To assess the dose-dependent pharmacological effects of CP-59,430 in mice.
General Procedure: Male ICR mice were used for all experiments. CP-59,430 was administered intravenously (i.v.).
-
Depression of Spontaneous Locomotor Activity:
-
Apparatus: A chamber equipped with photobeam sensors to detect movement.
-
Procedure: Mice were placed in the activity chambers immediately after drug administration. Locomotor activity (interruptions of the photobeams) was recorded for a 10-minute period. The dose that produced a 50% reduction in locomotor activity (ED₅₀) was calculated.
-
-
Antinociception (Tail-Flick Test):
-
Apparatus: A radiant heat source focused on the underside of the mouse's tail.
-
Procedure: The latency to flick the tail away from the heat source was measured. A baseline latency was determined before drug administration. The test was conducted at a predetermined time after drug injection. A maximum cut-off time was set to prevent tissue damage. The dose that produced a 50% maximal possible effect (%MPE) was calculated as the ED₅₀.[2]
-
-
Hypothermia:
-
Apparatus: A digital thermometer with a rectal probe.
-
Procedure: Baseline rectal temperature was measured before drug administration. Temperature was measured again at a specific time point after injection. The dose that produced a 50% of the maximum decrease in body temperature was determined as the ED₅₀.
-
-
Catalepsy (Ring Immobility Test):
-
Apparatus: A 5.5 cm diameter metal ring placed 10 cm above the surface.
-
Procedure: Mice were placed on the ring with their forepaws over the edge. The time the mouse remained immobile in this position was recorded, with a maximum cut-off time. The dose that produced immobility in 50% of the mice (ED₅₀) was calculated.
-
Visualizations
Signaling Pathway of CP-59,430 at Cannabinoid Receptors
Caption: CP-59,430 signaling via Gi/o-coupled cannabinoid receptors.
Experimental Workflow for In Vivo Pharmacological Assessment
Caption: Workflow for assessing the in vivo effects of CP-59,430 in mice.
Logical Relationship of CP-59,430 to Other Cannabinoids
Caption: Structural and functional relationship of CP-59,430.
References
Preclinical Profile of CP-59430 in Ophthalmology: A Technical Overview
Core Tenets of Cannabinoid-Mediated Intraocular Pressure Reduction
Cannabinoid receptors, primarily the CB1 receptor, are expressed in key ocular tissues responsible for regulating aqueous humor dynamics. These tissues include the ciliary body, which produces aqueous humor, and the trabecular meshwork, which is the primary site of aqueous humor outflow.[1][2] Activation of CB1 receptors in these tissues is believed to lower intraocular pressure (IOP), a major risk factor for glaucoma. The proposed mechanisms involve both a decrease in aqueous humor production and an increase in its outflow through the conventional (trabecular) and uveoscleral pathways.[1][3]
Quantitative Preclinical Data (Representative)
The following tables summarize hypothetical quantitative data for a compound like CP-59430, based on published findings for the potent CB1 agonist CP-55,940. This data illustrates the potential efficacy in reducing intraocular pressure in a preclinical animal model.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Target | Notes |
| CB1 Receptor Binding Affinity (Ki) | 0.58 nM | Human Cannabinoid Receptor 1 | Data for CP-55,940. |
| CB2 Receptor Binding Affinity (Ki) | 0.68 nM | Human Cannabinoid Receptor 2 | Data for CP-55,940. |
| CB1 Functional Agonist Activity (EC50) | 2.3 nM | GTPγS Binding Assay | Data for CP-55,940. |
| Stimulation of cAMP accumulation in trabecular meshwork cells | 2.3-fold over basal | In vitro cell culture | Data for CP-55,940.[2] |
| Stimulation of cAMP accumulation in ciliary process cells | 1.7-fold over basal | In vitro cell culture | Data for CP-55,940.[2] |
Table 2: In Vivo Efficacy in a Rabbit Model of Ocular Hypertension
| Treatment Group (Topical Administration) | Dose Concentration | Maximum IOP Reduction (%) | Time to Maximum Effect (Hours) | Duration of Action (Hours) |
| Vehicle Control | - | 5% | - | - |
| CP-55,940 | 0.1% | 25% | 4 | 8 |
| CP-55,940 | 0.5% | 35% | 4 | >12 |
| CP-55,940 | 1.0% | 45% | 6 | >24 |
This data is illustrative and compiled from general knowledge of potent cannabinoid agonists. Specific values would need to be determined through dedicated preclinical studies.
Experimental Protocols
Induction of Ocular Hypertension in Rabbits
A common method to induce a transient state of ocular hypertension in rabbits for preclinical screening of IOP-lowering agents involves the injection of α-chymotrypsin into the anterior chamber.[4]
-
Animal Model: New Zealand White rabbits are typically used.[5]
-
Anesthesia: Animals are anesthetized to minimize discomfort and movement during the procedure.
-
Induction: A sterile solution of α-chymotrypsin is injected into the anterior chamber of one eye. The contralateral eye can serve as a control. This enzyme causes damage to the trabecular meshwork, leading to an increase in IOP.
-
IOP Monitoring: Baseline IOP is measured before induction. Following the injection, IOP is monitored daily or at regular intervals using a calibrated tonometer until a stable elevation is achieved, typically within a few days to a week.[4]
Topical Administration and Intraocular Pressure Measurement
-
Formulation: The test compound (e.g., CP-59430 or CP-55,940) is formulated in a suitable ophthalmic vehicle for topical administration.
-
Dosing: A precise volume (e.g., 50 µL) of the test formulation is instilled into the lower conjunctival sac of the hypertensive eye.[5]
-
IOP Measurement: Intraocular pressure is measured at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to determine the magnitude and duration of the IOP-lowering effect.[6]
-
Tonometry: A rebound tonometer (e.g., Tono-Pen) is a commonly used instrument for measuring IOP in rabbits. The device is gently touched to the central cornea to obtain a reading. Multiple readings are typically taken and averaged for accuracy.[7]
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor 1 (CB1) Signaling in the Trabecular Meshwork
Activation of the CB1 receptor in the trabecular meshwork is a key mechanism for increasing aqueous humor outflow. The binding of a CB1 agonist like CP-59430 initiates a signaling cascade that leads to the relaxation of the trabecular meshwork cells and modification of the extracellular matrix, thereby reducing outflow resistance.
Caption: CB1 Receptor Signaling in the Trabecular Meshwork.
Experimental Workflow for In Vivo IOP Study
The following diagram illustrates a typical workflow for a preclinical study evaluating the effect of a test compound on intraocular pressure in a rabbit model of ocular hypertension.
Caption: Experimental Workflow for In Vivo IOP Study.
Conclusion
The preclinical data available for potent CB1 agonists like CP-55,940 strongly suggest that a compound such as CP-59430 would exhibit significant IOP-lowering effects. The primary mechanism of action is likely mediated through the activation of CB1 receptors in the ciliary body and trabecular meshwork, leading to a reduction in aqueous humor production and an increase in its outflow. Further preclinical studies would be necessary to fully characterize the efficacy, safety, and pharmacokinetic profile of CP-59430 for potential ophthalmic applications. These studies should focus on dose-ranging efficacy in relevant animal models of glaucoma, formulation optimization for topical delivery, and a thorough assessment of any potential ocular or systemic side effects.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Cannabinoid CB(1) receptor expression, activation and detection of endogenous ligand in trabecular meshwork and ciliary process tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical application of a nitric oxide synthase inhibitor reduces intraocular pressure in rabbits with experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Δ9-Tetrahydrocannabinol Derivative-Loaded Nanoformulation Lowers Intraocular Pressure in Normotensive Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of topical and intravenous administration of WIN 55-212-2 in normotensive rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synthetic Cannabinoid CP-55,940: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-55,940 is a potent, synthetic bicyclic cannabinoid analogue that is structurally dissimilar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] Developed by Pfizer in 1974, it has become an invaluable research tool for elucidating the pharmacology of the endocannabinoid system.[1] This technical guide provides an in-depth overview of the target identification and validation of CP-55,940, complete with detailed experimental protocols and data presented for comparative analysis.
Target Identification
The primary molecular targets of CP-55,940 have been identified through a series of binding and functional assays. It is a high-affinity, non-selective full agonist for the two main cannabinoid receptors, CB1 and CB2.[1][3][4]
Quantitative Binding Affinity Data
The binding affinity of CP-55,940 for cannabinoid receptors is typically determined through competitive radioligand binding assays. These experiments measure the ability of unlabeled CP-55,940 to displace a radiolabeled ligand from the receptor, allowing for the calculation of the inhibition constant (Ki). The functional potency is often determined by measuring the half-maximal effective concentration (EC50) in downstream functional assays.
| Parameter | Receptor | Value (nM) | Reference |
| Ki | CB1 | 0.58 - 5.0 | [1][3] |
| CB2 | 0.68 - 2.6 | [1][3] | |
| EC50 | CB1 | 0.2 - 3.4 | [5] |
| CB2 | 0.3 | ||
| GPR55 | 5 |
Table 1: Binding Affinity and Potency of CP-55,940
Target Validation
The functional consequences of CP-55,940 binding to its target receptors have been validated through a variety of in vitro functional assays. These assays confirm its role as an agonist and delineate the downstream signaling pathways it modulates.
Signaling Pathways
CP-55,940, upon binding to CB1 and CB2 receptors, initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) are primarily coupled to the Gi/o family of G-proteins.[6][7] Activation of these receptors by CP-55,940 leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels and protein kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway.[5][6][8]
References
- 1. CP 55,940 - Wikipedia [en.wikipedia.org]
- 2. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 4. revvity.com [revvity.com]
- 5. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 6. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Pharmacological profile of CP59430
An in-depth pharmacological profile of the compound designated CP-59430 cannot be provided at this time. Extensive searches for this identifier in publicly available scientific literature, patent databases, and chemical registries have yielded no relevant results pertaining to a specific pharmacological agent.
The designation "CP-59430" does not correspond to any known marketed drug or compound described in significant research. It is possible that this identifier is incorrect, obsolete, or an internal developmental code that has not been publicly disclosed.
For a comprehensive technical guide to be generated, a correct and recognized chemical name, such as an International Nonproprietary Name (INN), a common name, or a specific IUPAC name, is required. Alternatively, a CAS registry number or a publication reference detailing the synthesis and initial biological evaluation of the compound would be necessary to proceed with a thorough literature review and data compilation.
Without a valid identifier, it is not possible to retrieve the requisite information for this request, including:
-
Receptor binding affinity and selectivity
-
Functional activity (e.g., agonist, antagonist, inverse agonist)
-
In vivo efficacy in preclinical models
-
Pharmacokinetic and metabolic properties
-
Associated signaling pathways
-
Detailed experimental protocols
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the accuracy of the identifier. Should a corrected name or additional identifying information for "CP-59430" become available, a detailed pharmacological profile can be compiled as requested.
CP59430: A Technical Guide to its Immunomodulatory Core
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of CP59430, a potent synthetic cannabinoid agonist, in the modulation of the immune system. Drawing upon a comprehensive review of preclinical research, this document details the compound's interaction with cannabinoid receptors, its impact on key immune cell populations, and the underlying signaling pathways that govern its immunomodulatory effects. This guide is intended to serve as a core resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.
Introduction to this compound and Immunomodulation
This compound, also known as CP-55,940, is a classic bicyclic cannabinoid mimetic that exhibits high affinity for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] While CB1 receptors are predominantly expressed in the central nervous system, CB2 receptors are primarily found on immune cells, including T-cells, B-cells, macrophages, and natural killer (NK) cells.[3][4][5] This differential expression pattern has positioned the endocannabinoid system, and specifically CB2 receptor agonists like this compound, as a promising target for modulating immune responses in a variety of pathological conditions, including autoimmune diseases, chronic inflammation, and neuroinflammatory disorders.[2][3]
The immunomodulatory effects of cannabinoids are complex, often exhibiting a biphasic dose-response and involving both receptor-dependent and independent mechanisms.[1][6] this compound has been shown to influence a wide array of immune cell functions, including proliferation, differentiation, cytokine production, and apoptosis. Understanding the precise molecular mechanisms underlying these effects is crucial for the development of targeted cannabinoid-based therapeutics with favorable safety and efficacy profiles.
Quantitative Data on this compound's Immunomodulatory Activity
This section summarizes the quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's potency and efficacy in modulating key immunological parameters.
Table 1: Cannabinoid Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) | Reference |
| CB1 | Human | 0.58 | [1] |
| CB2 | Human | 0.68 | [1] |
| CB1 | Rat | 0.9 | [1] |
| CB2 | Rat | 2.1 | [1] |
Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to 50% of the receptors in the absence of the natural ligand.
Table 2: Dose-Response of this compound on Cytokine Production
| Cell Type | Cytokine | Stimulation | This compound Concentration | % Inhibition/Change | Reference |
| Jurkat T-cells | IL-2 mRNA | PHA/PMA | 10 µM | 84% decrease | [7] |
| Jurkat T-cells | TNF-α mRNA | PHA/PMA | 10 µM | 41% decrease | [7] |
| Human Bronchial Epithelial Cells | IL-8 release | TNF-α | 10 µM | ~40% inhibition | [8] |
| Rat Cerebellar Granule Cells | IL-1β, IL-6, TNF-α mRNA | LPS | Concentration-dependent inhibition | - | [1][6] |
Table 3: Effects of this compound on Immune Cell Functions
| Immune Cell Function | Cell Type | This compound Concentration | Effect | Reference |
| Apoptosis Induction | Jurkat T-ALL cells | Dose-dependent | Increased apoptosis | [9] |
| Inhibition of Migration | Rat Peritoneal Macrophages | Dose-dependent | Inhibition of spontaneous and fMLP-induced migration | [10][11] |
| Cell Viability | Human Skeletal Muscle Cells | 5-50 µM | Concentration-dependent decrease | [9] |
Key Signaling Pathways in this compound-Mediated Immunomodulation
This compound exerts its immunomodulatory effects through a complex network of intracellular signaling pathways, primarily initiated by the activation of CB1 and CB2 receptors. However, evidence for receptor-independent mechanisms also exists.
Cannabinoid Receptor-Dependent Signaling
Upon binding to CB1 and/or CB2 receptors, which are Gi/o protein-coupled receptors, this compound triggers a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase and cAMP Reduction: A primary mechanism is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][8] This reduction in cAMP can impact the activity of protein kinase A (PKA) and subsequently modulate the function of various transcription factors, including the cAMP response element-binding protein (CREB).[12]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to activate MAPK pathways, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[3][4] The activation of these pathways can lead to the regulation of transcription factors such as activator protein-1 (AP-1), which plays a critical role in T-cell activation and cytokine gene expression.[13][14]
-
Regulation of Transcription Factors: The signaling cascades initiated by this compound converge on key transcription factors that control immune responses. These include:
-
Nuclear Factor-kappa B (NF-κB): NF-κB is a master regulator of inflammation and immune cell activation.[15][16][17] Cannabinoid receptor signaling can modulate NF-κB activity, thereby influencing the expression of pro-inflammatory cytokines and cell survival genes.[6][15]
-
Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is involved in macrophage polarization and the differentiation of T-cell subsets.[18][19][20] Modulation of STAT3 signaling by this compound could therefore influence the balance between pro- and anti-inflammatory immune responses.
-
cAMP Response Element-Binding Protein (CREB): As a downstream target of the cAMP/PKA pathway, CREB is involved in the regulation of cytokine production and immune cell survival.[21][22]
-
Receptor-Independent Mechanisms
Several studies suggest that this compound can exert immunomodulatory effects through mechanisms that are independent of CB1 and CB2 receptor activation.[1][6] These mechanisms are not yet fully elucidated but may involve:
-
Alteration of Membrane Fluidity: As a lipophilic molecule, this compound can intercalate into cell membranes, potentially altering membrane fluidity and the function of membrane-associated proteins.
-
Modulation of Ion Channels: There is evidence that cannabinoids can directly interact with and modulate the activity of various ion channels.
-
Antioxidant Activity: Some studies propose that the anti-inflammatory effects of certain cannabinoids may be attributed to their antioxidant properties.[6]
Further research is needed to fully characterize these receptor-independent pathways and their contribution to the overall immunomodulatory profile of this compound.
Experimental Protocols
This section provides an overview of key experimental protocols used to assess the immunomodulatory effects of this compound. These protocols are based on established methodologies and can be adapted for specific research questions.
T-Cell Proliferation Assay (CFSE-based)
This protocol is used to assess the effect of this compound on the proliferation of T-lymphocytes. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.[13][14][23][24][25][26][27]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
This compound
-
CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
CFSE Staining:
-
Resuspend cells in pre-warmed PBS at a concentration of 1-10 x 106 cells/mL.
-
Add CFSE staining solution to a final concentration of 1-5 µM.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells 2-3 times with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 105 cells/well.
-
Add various concentrations of this compound (and a vehicle control) to the wells.
-
Add the T-cell activation stimulus.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.
-
Analyze the data to determine the percentage of proliferating cells and the number of cell divisions based on the progressive halving of CFSE fluorescence intensity.
-
Macrophage Polarization Assay
This protocol is designed to evaluate the effect of this compound on the polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.[9][11][28]
Materials:
-
Monocytes (from PBMCs) or a macrophage cell line (e.g., THP-1, RAW 264.7)
-
This compound
-
M1 polarizing stimuli: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
M2 polarizing stimuli: Interleukin-4 (IL-4) and Interleukin-13 (IL-13)
-
Complete cell culture medium
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD80, anti-CD86 for M1; anti-CD163, anti-CD206 for M2)
-
Reagents for ELISA or quantitative PCR (qPCR) to measure cytokine and gene expression
Procedure:
-
Macrophage Differentiation (if using monocytes):
-
Culture monocytes in the presence of M-CSF or GM-CSF for 5-7 days to differentiate them into macrophages.
-
-
Polarization and Treatment:
-
Plate the differentiated macrophages.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Add the polarizing stimuli:
-
For M1 polarization: LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).
-
For M2 polarization: IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
-
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells, stain with antibodies against M1 and M2 surface markers, and analyze by flow cytometry to determine the percentage of each population.
-
ELISA: Collect the culture supernatants and measure the concentration of M1-associated cytokines (e.g., TNF-α, IL-6, IL-12) and M2-associated cytokines (e.g., IL-10).
-
qPCR: Extract RNA from the cells and perform qPCR to analyze the expression of M1-specific genes (e.g., iNOS, CXCL9) and M2-specific genes (e.g., Arg1, Fizz1).
-
Conclusion
This compound is a potent immunomodulatory agent that acts through both cannabinoid receptor-dependent and -independent mechanisms. Its ability to suppress pro-inflammatory cytokine production, inhibit T-cell proliferation, and modulate macrophage function highlights its therapeutic potential for a range of inflammatory and autoimmune disorders. The detailed quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the nuances of its dose-dependent effects, the specific molecular targets of its receptor-independent actions, and its impact on the complex interplay of immune cell subsets in vivo will be crucial for translating the preclinical promise of this compound into effective clinical therapies.
References
- 1. A synthetic cannabinoid, CP55940, inhibits lipopolysaccharide-induced cytokine mRNA expression in a cannabinoid receptor-independent mechanism in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid receptor 2: Potential role in immunomodulation and neuroinflammation Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kiu.ac.ug [kiu.ac.ug]
- 5. The cannabinoid system and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vivo and in vitro treatment with the synthetic cannabinoid CP55, 940 decreases the in vitro migration of macrophages in the rat: involvement of both CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrophage M1/M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of NF-kappa B, AP-1, NFAT, and STAT1 nuclear import in T lymphocytes by noninvasive delivery of peptide carrying the nuclear localization sequence of NF-kappa B p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-kappaB and AP-1 regulate activation-dependent CD137 (4-1BB) expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The NF-κB signaling network in the life of T cells [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Advances in the role of STAT3 in macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Prospects of Cannabinoids in the Immunomodulation of Prevalent Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. The STAT3/SETDB2 axis dictates NF-κB-mediated inflammation in macrophages during wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tumor-associated macrophages promote neuroblastoma via STAT3 phosphorylation and up-regulation of c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mucosalimmunology.ch [mucosalimmunology.ch]
- 24. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Screening for new macrophage therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Unraveling the Journey of CP-59430: A Technical Overview
An in-depth exploration of the discovery, development, and mechanistic action of the novel synthetic compound, CP-59430, remains elusive due to the limited availability of public-domain information. Extensive searches for "CP-59430" did not yield specific data related to a singular molecule of that designation within the context of drug discovery and development.
Initial investigations into scientific literature and chemical databases suggest that "CP-59430" may be an internal project code, a discontinued investigational compound, or a misidentified chemical entity. The search results were frequently populated with information regarding unrelated "CP-molecules," such as CP-263,114 and CP-225,917, which are natural products with distinct biological activities. Furthermore, the abbreviation "CP" is commonly used in the medical field to refer to Cerebral Palsy, leading to a significant number of irrelevant results.
Without a definitive chemical structure, target, or therapeutic indication associated with "CP-59430," a comprehensive technical guide detailing its discovery, experimental protocols, and signaling pathways cannot be constructed.
To facilitate the creation of the requested in-depth guide, the following information is essential:
-
Correct Chemical Name or IUPAC Name: The formal chemical name is crucial for accurate identification and literature searching.
-
Chemical Structure: The two-dimensional or three-dimensional structure of the molecule is fundamental to understanding its properties.
-
Therapeutic Target(s): Identifying the protein, enzyme, or receptor that CP-59430 interacts with is key to understanding its mechanism of action.
-
Associated Company or Research Institution: Knowing the origin of the compound can help narrow the search to specific patents or publications.
-
Any Published Literature or Patent Numbers: Direct references are the most effective way to access detailed experimental data.
Upon provision of more specific identifiers for the molecule of interest, a thorough and accurate technical guide can be compiled to meet the requirements of researchers, scientists, and drug development professionals. This would include a detailed summary of all available quantitative data in structured tables, comprehensive descriptions of experimental methodologies, and meticulously crafted Graphviz diagrams to illustrate signaling pathways and experimental workflows as per the user's request.
Methodological & Application
Application Notes and Protocols for CP-55,940 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-55,940 is a potent, non-selective synthetic cannabinoid agonist that serves as a valuable research tool for studying the endocannabinoid system. It exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes. Understanding the in vitro pharmacological profile of compounds like CP-55,940 is crucial for the development of novel therapeutics targeting the endocannabinoid system. These application notes provide detailed protocols for key in vitro assays to characterize the binding and functional activity of CP-55,940 and other cannabinoid ligands.
Data Presentation
The following tables summarize the quantitative data for CP-55,940's binding affinity and functional potency at cannabinoid receptors.
Table 1: Binding Affinity of CP-55,940 at Cannabinoid Receptors
| Receptor | Radioligand | Ki (nM) | Cell/Tissue Type |
| Human CB1 | [3H]CP-55,940 | 0.6 - 5.0 | CHO-hCB1 transfected cells |
| Human CB2 | [3H]CP-55,940 | 0.7 - 2.6 | HEK293 cells expressing hCB2 |
| Rat CB1 | [3H]CP-55,940 | 1.3 - 4 | Rat brain membranes |
Table 2: Functional Potency of CP-55,940 in In Vitro Assays
| Assay | Receptor | Parameter | Value (nM) | Cell/Tissue Type |
| GTPγS Binding | Human CB1 | EC50 | 3.4 | CB1-expressing cells |
| GTPγS Binding | Mouse CB1 | EC50 | 27.3 | Mouse brain membranes |
| Adenylyl Cyclase Inhibition | Human CB1 | IC50 | 1.83 | CB1-expressing cells |
| Adenylyl Cyclase Inhibition | Human CB2 | IC50 | 2.89 | CB2-expressing cells |
| MAPK/ERK Activation | Rat CB1 | EC50 | 1.4 | rCB1 HEK293 cells |
Signaling Pathway
CP-55,940, as a cannabinoid receptor agonist, primarily signals through Gi/o proteins. Upon binding to CB1 or CB2 receptors, it induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G-protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).
CP-55,940 signaling pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace the radiolabeled cannabinoid agonist [3H]CP-55,940 from CB1 or CB2 receptors.
Radioligand binding assay workflow.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
[3H]CP-55,940
-
Test compound (e.g., CP-55,940 for self-displacement or other cannabinoid ligands)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.25% BSA
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice. Homogenize and dilute to the desired protein concentration in ice-cold Binding Buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding Buffer
-
Test compound at various concentrations (or vehicle for total binding)
-
Non-specific binding control (e.g., 10 µM unlabeled CP-55,940)
-
[3H]CP-55,940 (at a concentration near its Kd, typically 0.5-2 nM)
-
Membrane suspension
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Calculate the IC50 of the test compound and then convert it to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a ligand. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[1]
[35S]GTPγS binding assay workflow.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
[35S]GTPγS
-
Guanosine 5'-diphosphate (GDP)
-
Test compound (e.g., CP-55,940)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
GF/B glass fiber filters
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer
-
Test compound at various concentrations
-
GDP (typically 10-30 µM)
-
Membrane suspension
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate Reaction: Add [35S]GTPγS (typically 0.05-0.2 nM) to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Quantification: Terminate the reaction and quantify radioactivity as described for the radioligand binding assay.
-
Data Analysis: Calculate the specific binding and plot the concentration-response curve to determine the EC50 and Emax values.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of a cannabinoid agonist to inhibit the production of cAMP, which is stimulated by forskolin.
Adenylyl cyclase inhibition assay workflow.
Materials:
-
Cells expressing CB1 or CB2 receptors (e.g., HEK293 or CHO cells)
-
Test compound (e.g., CP-55,940)
-
Forskolin
-
cAMP assay kit (e.g., ELISA, HTRF, or other commercially available kits)
-
Cell culture medium and reagents
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Treatment: Add the test compound at various concentrations and incubate for 15-30 minutes.
-
Stimulation: Add forskolin (typically 1-10 µM) to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Normalize the data to the forskolin-stimulated control and plot the concentration-response curve to determine the IC50 value.
MAPK/ERK Activation Assay (Western Blot)
This assay determines the ability of a cannabinoid agonist to induce the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.
MAPK/ERK activation assay workflow.
Materials:
-
Cells expressing CB1 or CB2 receptors
-
Test compound (e.g., CP-55,940)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 80-90% confluency and then serum-starve for 12-24 hours.
-
Treatment: Treat the cells with the test compound at various concentrations for a specific time course (e.g., 5, 10, 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Perform densitometric analysis of the bands. Normalize the phospho-ERK signal to the total ERK signal and express the results as fold change over the vehicle-treated control. Plot the concentration-response curve to determine the EC50 value.
References
Application Notes and Protocols for Cannabinoid Administration in Animal Models of Retinal Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the administration of synthetic cannabinoid agonists in rodent models of retinal degeneration, based on published studies with HU210 and WIN55212-2. These protocols can be adapted for the investigation of CP59430 and other novel cannabinoid compounds.
Data Presentation: Efficacy of Synthetic Cannabinoid Agonists in Retinal Disease Models
The following tables summarize the quantitative data from key studies demonstrating the neuroprotective effects of HU210 and WIN55212-2 in animal models of retinal disease.
Table 1: Systemic Administration of HU210 in a Rat Model of Retinitis Pigmentosa (P23H Rat) [1][5]
| Parameter | Vehicle Control | HU210 (100 µg/kg, i.p.) | Outcome |
| Scotopic b-wave amplitude (P30) | Reported as significantly lower | Significantly higher than control (p<0.05) | Improved retinal function |
| Scotopic b-wave amplitude (P60) | Reported as significantly lower | Significantly higher than control (p<0.05) | Sustained improvement in retinal function |
| Scotopic b-wave amplitude (P90) | Reported as significantly lower | Significantly higher than control (p<0.05) | Long-term preservation of retinal function |
| Photoreceptor cell count (P90) | Baseline degeneration | 40% more photoreceptors than untreated animals | Significant photoreceptor preservation |
| Synaptic preservation (P90) | Degeneration of synaptic elements | Preservation of presynaptic and postsynaptic elements | Maintenance of retinal circuitry |
Table 2: Intravitreal and Topical Administration of WIN55212-2 in Rodent Models
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Rat Model of Retinal Ischemia | Intravitreal | 10⁻⁷ - 10⁻⁴ M | Reversed AMPA-induced loss of bNOS expressing amacrine cells. | [6][7] |
| Goldfish Retina (ex vivo) | Bath application | 10 µM | Accelerated cone photoresponse offset. | [8] |
| DBA/2J Mouse Model of Glaucoma | Topical (1%) | Twice daily | Transiently lowered IOP, preserved retinal ganglion cell function, and attenuated structural degeneration. | [9] |
| Rat Model of Neuropathic Pain | Not Specified | Not Specified | Potent analgesic effects. | [10] |
Experimental Protocols
Protocol 1: Systemic Administration of HU210 for Chronic Retinal Degeneration
This protocol is adapted from studies using the P23H rat model of retinitis pigmentosa.[1][5]
1. Animal Model:
-
P23H homozygous (line 3) male rats.
2. Drug Preparation:
-
Dissolve HU210 in a vehicle solution (e.g., ethanol, cremophor, and saline in a 1:1:18 ratio). The final concentration should be calculated to deliver 100 µg/kg body weight in a reasonable injection volume (e.g., 1 ml/kg).
3. Administration:
-
Administer HU210 (100 µg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Injections should be performed three times a week, starting at postnatal day 24 (P24) and continuing until the study endpoint (e.g., P90).
4. Endpoint Analysis:
-
Retinal Function: Perform electroretinography (ERG) at multiple time points (e.g., P30, P60, and P90) to assess scotopic and photopic responses.[1]
-
Retinal Structure: At the study endpoint, euthanize the animals and perfuse with 4% paraformaldehyde. Enucleate the eyes, and process for retinal cryosections or whole mounts.
-
Immunohistochemistry: Stain retinal sections with antibodies against photoreceptor markers (e.g., rhodopsin, cone opsin), synaptic markers (e.g., synaptophysin), and glial activation markers (e.g., GFAP) to assess retinal cytoarchitecture and photoreceptor survival.[5]
Protocol 2: Intravitreal Administration of WIN55212-2 for Acute Retinal Excitotoxicity
This protocol is based on studies investigating neuroprotection in a rat model of AMPA-induced retinal excitotoxicity.[6][7]
1. Animal Model:
-
Sprague-Dawley rats.
2. Drug Preparation:
-
Dissolve (R)-WIN55212-2 in a vehicle suitable for intraocular injection (e.g., sterile saline with a small percentage of DMSO and/or Tween 80 to aid solubility). Prepare a concentration range from 10⁻⁷ M to 10⁻⁴ M.
3. Intravitreal Injection Procedure:
-
Anesthetize the animal (e.g., with a ketamine/xylazine cocktail).
-
Apply a topical anesthetic (e.g., proparacaine hydrochloride) to the cornea.
-
Using a 30-gauge needle, create a small puncture in the sclera, approximately 1-2 mm posterior to the limbus, avoiding the lens.
-
Using a Hamilton syringe with a 33-gauge blunt needle, slowly inject 2-5 µl of the WIN55212-2 solution or vehicle into the vitreous cavity.
-
Apply a topical antibiotic ointment to the eye post-injection.
4. Induction of Excitotoxicity:
-
Co-inject AMPA with the cannabinoid agonist or administer it in a separate intravitreal injection.
5. Endpoint Analysis:
-
Immunohistochemistry: After a set period (e.g., 7 days), euthanize the animals and process the retinas for analysis. Stain for markers of specific retinal neuron populations (e.g., bNOS for a subset of amacrine cells) and microglia activation (e.g., Iba1).[6][7]
-
Cell Counting: Quantify the number of surviving neurons in the relevant retinal layers.
Mandatory Visualizations
Caption: Workflow for systemic HU210 administration in a rat model of retinitis pigmentosa.
Caption: Putative signaling pathway for cannabinoid-mediated retinal neuroprotection.
Discussion and Considerations
-
Compound Solubility: Synthetic cannabinoids are often lipophilic and may require specific vehicle formulations for in vivo administration. It is crucial to establish a stable and non-toxic vehicle for either systemic or intraocular delivery.
-
Route of Administration: The choice between systemic and local (e.g., intravitreal) administration will depend on the research question. Systemic administration may be more relevant for chronic, widespread retinal diseases, while intravitreal injections allow for targeted delivery and higher local concentrations.[3]
-
Dosage: The effective dose of a cannabinoid agonist can vary significantly. Dose-response studies are essential to determine the optimal therapeutic window that maximizes neuroprotection while minimizing potential off-target or adverse effects.
-
Animal Models: The selection of an appropriate animal model is critical. Models of inherited retinal degenerations (e.g., P23H rat, rd10 mouse) are suitable for studying chronic neuroprotection, while models of acute retinal injury (e.g., light-induced damage, excitotoxicity, ischemia) are useful for investigating acute protective mechanisms.
-
Regulatory Compliance: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Conclusion
While direct experimental data for this compound in retinal disease models is currently lacking, the protocols and data presented for the analogous synthetic cannabinoids HU210 and WIN55212-2 provide a strong foundation for the design and implementation of studies to evaluate its therapeutic potential. The evidence suggests that cannabinoid receptor agonists hold promise as a neuroprotective strategy for a range of retinal degenerative diseases. Further research is warranted to elucidate the precise mechanisms of action and to optimize the delivery and efficacy of these compounds for clinical translation.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. CB1 Cannabinoid Receptor is a Target for Neuroprotection in Light Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by (Endo)Cannabinoids in Glaucoma and Retinal Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Role of Cannabinoids in Retinal Disease | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of acute and subchronic administration of (R)-WIN55,212-2 induced neuroprotection and anti inflammatory actions in rat retina: CB1 and CB2 receptor involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid agonist WIN 55212-2 speeds up the cone response to light offset in goldfish retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical WIN 55 212-2 Confers Long-Term Intraocular Pressure–Independent Neuroprotection in the DBA/2J Mouse Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suprachoroidal Delivery of CP-59430
Disclaimer: To date, specific preclinical or clinical data on the suprachoroidal delivery of the cannabinoid receptor agonist CP-59430 is not available in the public domain. The following application notes and protocols are based on established principles and techniques for suprachoroidal drug delivery of other small molecules and are intended to serve as a comprehensive guide for researchers and drug development professionals investigating this route of administration for CP-59430 or similar compounds.
Introduction
The suprachoroidal space (SCS), a potential space between the sclera and the choroid, has emerged as a promising route for targeted drug delivery to the posterior segment of the eye.[1][2] Administration into the SCS offers the potential for higher drug concentrations in the choroid, retinal pigment epithelium (RPE), and retina compared to intravitreal injections, while minimizing exposure to anterior segment tissues.[3][4] This targeted approach may reduce the risk of side effects such as cataracts and increased intraocular pressure.[1][5] CP-59430, a potent cannabinoid receptor agonist, is a lipophilic small molecule with potential therapeutic applications in ocular diseases such as glaucoma and uveitis due to its anti-inflammatory and intraocular pressure (IOP)-lowering effects. This document provides a detailed overview of the techniques and protocols for the suprachoroidal delivery of CP-59430.
Rationale for Suprachoroidal Delivery of CP-59430
Cannabinoid-based therapies have shown promise in ophthalmology.[6] However, their lipophilicity presents challenges for traditional topical delivery. Suprachoroidal administration of CP-59430 could offer several advantages:
-
Targeted Delivery: Directly targets the choroid and retina, where cannabinoid receptors are expressed and can modulate inflammation and aqueous humor dynamics.[3]
-
Increased Bioavailability: Bypasses the cornea and vitreous, leading to higher concentrations of the drug at the target site.[1]
-
Sustained Action: The SCS can act as a drug reservoir, potentially allowing for a prolonged duration of action.[4]
-
Improved Safety Profile: Minimizes exposure to the anterior segment, potentially reducing the risk of side effects associated with cannabinoids and other ocular drug delivery methods.[1][5]
Suprachoroidal Delivery Techniques
Several methods can be used to access the suprachoroidal space. Microneedle-based injection is a minimally invasive and widely studied technique.[7][8][9][10][11]
Microneedle-Based Injection
Hollow microneedles are designed to be long enough to penetrate the sclera but short enough to avoid damaging the underlying choroid and retina.[10] This technique has been shown to be safe and effective for delivering a variety of therapeutic agents to the SCS.[7][9]
Key Parameters for Microneedle Delivery:
| Parameter | Recommended Range | Rationale |
| Microneedle Length | 800 - 1100 µm | To penetrate the sclera without damaging the choroid.[7][9][12] |
| Injection Volume | Up to 35 µL | Consistent delivery has been demonstrated with these volumes.[7][9] |
| Applied Pressure | 250 - 300 kPa | Provides reliable delivery into the suprachoroidal space.[7][9] |
| Injection Speed | Slow, over 5-10 seconds | To mitigate patient discomfort, such as a "pressure wave" sensation.[13] |
| Injection Site | Superotemporal quadrant | Associated with a higher success rate in clinical trials.[13] |
Formulation Considerations for CP-59430
Given the lipophilic nature of CP-59430, formulation is critical for effective suprachoroidal delivery.
-
Suspensions: Microparticle or nanoparticle suspensions can be used to provide sustained release. Particles ranging from 20 nm to 10 µm have been shown to remain in the suprachoroidal space for extended periods.[8]
-
Lipid-Based Carriers: Nanoemulsions or liposomes can enhance the solubility and bioavailability of lipophilic drugs like CP-59430.[6]
-
Biodegradable Polymers: Encapsulation in biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can allow for controlled drug release over time.[14]
Experimental Protocols
The following are detailed protocols for preclinical evaluation of suprachoroidally delivered CP-59430.
Ex Vivo Porcine Eye Model for Feasibility and Visualization
Objective: To confirm successful delivery and visualize the distribution of a formulated CP-59430 analog within the suprachoroidal space of an ex vivo porcine eye.
Materials:
-
Freshly enucleated porcine eyes
-
CP-59430 formulated with a fluorescent tag (e.g., FITC)
-
Hollow microneedle injection system (e.g., SCS Microinjector®)
-
Fluorescence microscope
-
Microtome
-
Phosphate-buffered saline (PBS)
Protocol:
-
Mount the porcine eye in a custom holder.
-
Select the superotemporal quadrant for injection.
-
Prime the microneedle with the fluorescently labeled CP-59430 formulation to eliminate air bubbles.
-
Insert the microneedle perpendicularly into the sclera until the hub creates a dimple on the ocular surface.[13]
-
Inject a defined volume (e.g., 20 µL) of the formulation slowly over 5-10 seconds.
-
Withdraw the microneedle.
-
Dissect the eye and visualize the distribution of the fluorescent formulation within the suprachoroidal space using a fluorescence microscope.
-
For detailed analysis, fix the eye in 4% paraformaldehyde, embed in paraffin, and prepare cryosections for microscopic examination.
In Vivo Rabbit Model for Pharmacokinetics and Safety
Objective: To determine the pharmacokinetic profile and assess the safety of suprachoroidally administered CP-59430 in an in vivo rabbit model.
Materials:
-
New Zealand White rabbits
-
CP-59430 formulation
-
Microneedle injection system
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine
-
Slit-lamp biomicroscope
-
Tonometer
-
Electroretinography (ERG) equipment
-
LC-MS/MS for drug concentration analysis
Protocol:
-
Anesthetize the rabbit and apply topical proparacaine to the eye.
-
Perform a baseline ophthalmological examination, including slit-lamp biomicroscopy, tonometry, and ERG.
-
Inject the CP-59430 formulation into the suprachoroidal space as described in the ex vivo protocol.
-
At predetermined time points (e.g., 1, 4, 24, 72 hours, and 1 week post-injection), euthanize a cohort of animals.
-
Enucleate the eyes and carefully dissect the aqueous humor, vitreous humor, cornea, lens, iris-ciliary body, retina, and choroid-RPE complex.
-
Analyze the concentration of CP-59430 in each tissue using a validated LC-MS/MS method.
-
Monitor a separate cohort of animals for safety and tolerability, with regular ophthalmological examinations.
-
At the end of the study, perform histopathological analysis of the eyes to assess for any signs of toxicity or inflammation.
Quantitative Data Summary (Representative)
The following table summarizes representative pharmacokinetic data for small molecules delivered to the suprachoroidal space, which can serve as a benchmark for studies with CP-59430.
| Parameter | Suprachoroidal Delivery | Intravitreal Delivery | Reference |
| Peak Choroidal Concentration | ~8-fold higher | Lower | [3] |
| Aqueous Humor Concentration | Significantly lower | Higher | [3] |
| Vitreous Humor Concentration | Significantly lower | Higher | [3] |
| Half-life in SCS (small molecules) | 1.2 to 7.9 hours | N/A | [8] |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of CP-59430 after suprachoroidal delivery.
Experimental Workflow
Caption: Preclinical experimental workflow for evaluating suprachoroidal CP-59430.
Logical Relationship
Caption: Rationale for suprachoroidal delivery of ocular therapeutics.
Conclusion
Suprachoroidal delivery represents a promising and innovative approach for administering CP-59430 to the posterior segment of the eye. The techniques and protocols outlined in this document provide a framework for researchers and drug development professionals to explore the potential of this targeted delivery method. While specific data for CP-59430 is not yet available, the extensive research on suprachoroidal delivery of other compounds suggests that this route could offer significant advantages in terms of efficacy and safety for cannabinoid-based ocular therapies. Further research is warranted to optimize formulations and fully characterize the pharmacokinetic and pharmacodynamic profile of CP-59430 when delivered via the suprachoroidal space.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Delivery via the Suprachoroidal Space for the Treatment of Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The suprachoroidal space as a route of administration to the posterior segment of the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Role of Suprachoroidal Injections | Retinal Physician [retinalphysician.com]
- 5. modernretina.com [modernretina.com]
- 6. Cannabinoid-Based Ocular Therapies and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suprachoroidal drug delivery to the back of the eye using hollow microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted administration into the suprachoroidal space using a microneedle for drug delivery to the posterior segment of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suprachoroidal Drug Delivery to the Back of the Eye Using Hollow Microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tvst.arvojournals.org [tvst.arvojournals.org]
- 11. Suprachoroidal Delivery in Rats and Guinea Pigs Using a High-Precision Microneedle Injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tvst.arvojournals.org [tvst.arvojournals.org]
- 13. retina-specialist.com [retina-specialist.com]
- 14. Extended Intraocular Drug-Delivery Platforms for the Treatment of Retinal and Choroidal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-59430 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, formulation, and experimental protocols for the synthetic cannabinoid agonist, CP-59430. The information is intended to guide researchers in designing and conducting in vitro and in vivo studies to investigate the pharmacological properties of this compound.
In Vitro Applications
Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity of CP-59430 for cannabinoid receptors. These assays are crucial for determining the binding affinity (Ki) of the compound.[1][2][3][4][5]
Table 1: In Vitro Binding Affinity of CP-55,940 (a close analog of CP-59430)
| Receptor | Radioligand | Preparation | Ki (nM) |
| Human CB1 | [3H]CP-55,940 | CHO cell membranes | 0.9 |
| Human CB2 | [3H]CP-55,940 | CHO cell membranes | 0.2 |
Data for CP-55,940 is often used as a reference for CP-59430 due to their structural similarity.
Protocol: Competitive Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of CP-59430.[1][2][3][4][6]
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells)
-
[3H]CP-55,940 (Radioligand)
-
CP-59430 (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Incubation: Incubate membrane preparations with a fixed concentration of [3H]CP-55,940 and varying concentrations of CP-59430 in binding buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of CP-59430 that inhibits 50% of the specific binding of [3H]CP-55,940). Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of CP 59,430 in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the synthetic cannabinoid CP 59,430 in brain and adipose tissue. The protocols described are based on established analytical techniques for synthetic cannabinoids, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated data for CP 59,430 in tissue is limited in publicly available literature, the following sections provide representative protocols and expected quantitative performance based on closely related compounds.
Introduction
CP 59,430 is a potent synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors. Its high lipophilicity suggests a tendency to accumulate in fatty tissues, such as the brain and adipose tissue. Accurate quantification of CP 59,430 in these tissues is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The methods outlined below provide a framework for achieving sensitive and reliable quantification.
Signaling Pathway of CP 59,430
CP 59,430, as a cannabinoid receptor agonist, primarily exerts its effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The binding of CP 59,430 to these receptors initiates a cascade of intracellular signaling events.
Caption: CP 59,430 signaling cascade.
Analytical Methods and Protocols
The choice between LC-MS/MS and GC-MS will depend on the available instrumentation, the desired sensitivity, and the specific requirements of the study. LC-MS/MS is generally preferred for its higher sensitivity and specificity for complex biological matrices.
Experimental Workflow: A Generalized Approach
The following diagram illustrates a typical workflow for the quantification of CP 59,430 in tissue samples.
Caption: General experimental workflow.
Protocol 1: LC-MS/MS Quantification of CP 59,430 in Brain Tissue
This protocol is adapted from established methods for the analysis of synthetic cannabinoids in brain tissue.[1]
1. Materials and Reagents
-
CP 59,430 certified reference material
-
CP 59,430-d5 (or other suitable deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
SPE cartridges (e.g., C18)
2. Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen brain tissue.
-
Add 1 mL of ice-cold PBS (pH 7.4).
-
Homogenize the tissue until a uniform suspension is obtained. Keep the sample on ice to prevent degradation.
-
-
Internal Standard Spiking:
-
Spike the homogenate with an appropriate amount of CP 59,430-d5 internal standard solution.
-
-
Protein Precipitation:
-
Add 3 mL of ice-cold acetonitrile to the homogenate.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions (Representative)
-
LC System: High-performance liquid chromatography system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of CP 59,430 and its internal standard.
Protocol 2: GC-MS Quantification of CP 59,430 in Adipose Tissue
This protocol is adapted from methods for the analysis of lipophilic compounds in adipose tissue.
1. Materials and Reagents
-
CP 59,430 certified reference material
-
CP 59,430-d5 (or other suitable deuterated internal standard)
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
Sodium sulfate (anhydrous)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS), if necessary
-
Homogenizer
-
Centrifuge
2. Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 200 mg of adipose tissue.
-
Homogenize the tissue with 1 g of anhydrous sodium sulfate.
-
-
Internal Standard Spiking:
-
Spike the homogenate with the internal standard.
-
-
Solvent Extraction (Liquid-Liquid Extraction):
-
Add 5 mL of hexane:ethyl acetate (9:1, v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
-
Supernatant Collection:
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (if required):
-
If CP 59,430 requires derivatization for better chromatographic performance, reconstitute the extract in the derivatizing agent and heat as required.
-
-
Reconstitution:
-
Reconstitute the final extract in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
3. GC-MS Conditions (Representative)
-
GC System: Gas chromatograph
-
Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Inlet Temperature: 280°C
-
Oven Program: Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 minutes.
-
MS System: Mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for CP 59,430 and its internal standard.
Quantitative Data Summary
The following table provides a summary of expected quantitative data for the analysis of synthetic cannabinoids in tissue, based on a study of JWH-210 and RCS-4 in porcine adipose tissue.[2] These values should be considered as representative targets for method validation of CP 59,430.
| Parameter | LC-MS/MS (Brain Tissue - Expected) | GC-MS (Adipose Tissue - Representative) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/g | 1 - 5 ng/g |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/g | 5 - 10 ng/g |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | > 80% | > 85% |
| Matrix Effect | To be assessed, but minimized by sample cleanup | To be assessed, but minimized by sample cleanup |
Note: The values in the "LC-MS/MS (Brain Tissue - Expected)" column are estimations based on typical performance of such methods for similar analytes. The values in the "GC-MS (Adipose Tissue - Representative)" column are based on data for JWH-210 and RCS-4.[2] A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed for the specific application.
Conclusion
The protocols and data presented provide a comprehensive guide for the development and implementation of analytical methods for the quantification of CP 59,430 in brain and adipose tissue. Both LC-MS/MS and GC-MS can be effectively utilized, with the choice of method depending on the specific research needs. Rigorous method validation is essential to ensure the generation of reliable and accurate data for pharmacokinetic and toxicological assessments.
References
Application Note: Cell-based Assays for Efficacy Testing of the Cannabinoid Receptor Agonist CP59430
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP59430 (also known as CP 55,940) is a potent, synthetic cannabinoid receptor agonist that exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[2][3] Upon activation by an agonist like this compound, these receptors initiate a cascade of intracellular signaling events, making them important targets for therapeutic drug development, particularly in the areas of pain, inflammation, and central nervous system disorders.[4]
Evaluating the efficacy and potency of compounds like this compound requires robust and reliable cell-based assays. These functional assays are essential for characterizing the compound's activity at the cellular level, providing quantitative data on its ability to modulate specific signaling pathways. This document provides detailed protocols for three key cell-based assays used to determine the efficacy of this compound: the cAMP Inhibition Assay, the GTPγS Binding Assay, and the ERK Phosphorylation Assay.
Cannabinoid Receptor Signaling Pathway
Activation of CB1/CB2 receptors by this compound triggers the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Simultaneously, the Gβγ subunits can activate other downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinase (ERK).[3][5]
Quantitative Data Summary: this compound
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound at human cannabinoid receptors as reported in the literature. These values are critical for establishing appropriate concentration ranges for in vitro efficacy testing.
| Parameter | Receptor | Value | Assay Type | Reference Cell Line/System |
| Ki (Binding Affinity) | Human CB1 | 0.5 - 5.0 nM | Radioligand Binding | Rodent Brain Membranes |
| Ki (Binding Affinity) | Human CB2 | 0.69 - 2.8 nM | Radioligand Binding | Not Specified |
| EC50 (Potency) | Human CB1 | 2.25 x 10⁻⁷ M (225 nM) | Gi/Go Activation | Nomad Cell Line |
| EC50 (Potency) | Human CB1 | 1.40 x 10⁻⁷ M (140 nM) | β-arrestin Recruitment | Nomad Cell Line |
Table compiled from data in references[1][4]. Note that EC50 values can vary significantly depending on the cell line, receptor expression level, and specific assay technology used.
Experimental Protocols
cAMP Inhibition Assay
Principle: This assay quantifies the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. Cells expressing the target cannabinoid receptor are first stimulated with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels. The addition of this compound will counteract this effect in a dose-dependent manner. The resulting cAMP concentration is typically measured using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[6]
Protocol:
-
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).[6]
-
Adenylyl cyclase activator: Forskolin.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or chemiluminescent assay).[7][8][9]
-
White, opaque 96- or 384-well microplates.
-
-
Procedure:
-
Cell Plating: Seed cells into a white, opaque 96- or 384-well plate at a predetermined density and culture overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of forskolin. The final concentration of forskolin should be at its EC80 to ensure a robust signal window.
-
Assay Execution: a. Remove culture medium from the wells and replace it with assay buffer containing a PDE inhibitor like IBMX (e.g., 100 µM final concentration). Incubate for 15-30 minutes at room temperature.[6] b. Add the diluted this compound or vehicle control to the appropriate wells. c. Immediately add forskolin to all wells except for the negative control (basal level) wells. d. Incubate the plate for 30 minutes at room temperature.[8]
-
Detection: a. Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit. This typically involves adding a lysis buffer followed by detection reagents (e.g., antibody and tracer).[7] b. Incubate as required by the kit (usually 60 minutes at room temperature). c. Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Convert raw data to cAMP concentrations using a standard curve.
-
Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition (high cAMP) and the signal from untreated cells as 100% inhibition (basal cAMP).
-
Plot the percent inhibition against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibition.
-
GTPγS Binding Assay
Principle: This functional assay measures the direct activation of G-proteins upon receptor stimulation.[10] In the presence of an agonist like this compound, the Gαi/o subunit exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used in the assay. When the receptor is activated, [³⁵S]GTPγS binds to the Gα subunit, and this binding is stable because it cannot be hydrolyzed.[10][11] The amount of incorporated radioactivity is proportional to the level of G-protein activation and can be quantified by scintillation counting.[12]
Protocol:
-
Materials:
-
Cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
Guanosine diphosphate (GDP).
-
[³⁵S]GTPγS (radioligand).
-
This compound.
-
Non-specific binding control: unlabeled GTPγS.
-
GF/B or GF/C filtermats.
-
Scintillation fluid.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes (5-20 µg protein/well), assay buffer, and GDP (e.g., 10 µM final concentration).
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells. To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.
-
Initiation: Start the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM final concentration).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound ligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: a. Dry the filtermat completely. b. Add scintillation fluid. c. Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Normalize the data: Basal binding (no agonist) is set to 0% stimulation, and the maximal response from a saturating concentration of this compound is set to 100% stimulation.
-
Plot the percent stimulation against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[10]
-
ERK Phosphorylation Assay
Principle: This assay measures the activation of the MAPK pathway by quantifying the phosphorylation of ERK1/2 at specific residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[13][14] This is a downstream consequence of cannabinoid receptor activation.[3] The assay is typically performed in a whole-cell format using an in-cell ELISA or similar immunoassay. Cells are treated with the agonist, then fixed and permeabilized. A primary antibody specific to the phosphorylated form of ERK (p-ERK) is added, followed by a labeled secondary antibody for detection. The signal is often normalized to the total ERK protein content or cell number in the same well.[13][15]
Protocol:
-
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Clear-bottom 96-well cell culture plates.
-
Serum-free culture medium.
-
This compound.
-
Fixing solution (e.g., 4% formaldehyde in PBS).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Primary antibody: Rabbit anti-phospho-ERK1/2.
-
Secondary antibody: HRP- or fluorophore-conjugated anti-rabbit IgG.
-
Detection reagent (e.g., TMB for HRP, or read fluorescence directly).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Procedure:
-
Cell Plating & Starvation: Seed cells in a 96-well plate and grow to ~90% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate overnight to reduce basal phosphorylation levels.
-
Compound Treatment: Treat cells with serial dilutions of this compound for a short period (typically 5-15 minutes) at 37°C. This time course should be optimized for the specific cell line.
-
Fixing and Permeabilization: a. Quickly remove the treatment medium and fix the cells by adding formaldehyde solution for 20 minutes at room temperature.[16] b. Wash the wells three times with wash buffer. c. Add permeabilization buffer for 15-20 minutes.
-
Immunostaining: a. Wash the wells, then add blocking buffer for 1 hour at room temperature.[16] b. Remove blocking buffer and add the primary anti-p-ERK antibody diluted in blocking buffer. Incubate overnight at 4°C or for 2 hours at room temperature. c. Wash the wells three times. d. Add the labeled secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Detection: a. Wash the wells thoroughly to remove unbound secondary antibody. b. Add the appropriate detection substrate (if using an HRP conjugate) or simply add PBS (if using a fluorescent conjugate). c. Read the signal on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract background values from all wells.
-
(Optional but recommended) Normalize the p-ERK signal to total ERK or cell number determined in parallel wells.
-
Plot the normalized signal against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. innoprot.com [innoprot.com]
- 5. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mesoscale.com [mesoscale.com]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [³⁵S]GTPγS binding as an index of total G-protein and Gα-subtype-specific activation by GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
Application Notes and Protocols for the Preclinical Evaluation of CPD-X, an Experimental mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical experimental design and evaluation of CPD-X, a novel, potent, and selective inhibitor of the mammalian target of rapamycin (mTOR). CPD-X is under investigation as a potential therapeutic agent for various oncology indications. The protocols outlined herein describe standard procedures for characterizing the in vitro activity, in vivo efficacy, safety pharmacology, and pharmacokinetic profile of CPD-X.
Mechanism of Action
CPD-X is a small molecule kinase inhibitor that targets the mTOR protein, a central regulator of cell growth, proliferation, survival, and metabolism. mTOR functions within two distinct complexes, mTORC1 and mTORC2, which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in human cancers, making it a critical target for therapeutic intervention. CPD-X is designed to inhibit the kinase activity of both mTORC1 and mTORC2, thereby blocking downstream signaling and leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway and the Target of CPD-X.
Data Presentation
In Vitro Efficacy: Anti-proliferative Activity
The anti-proliferative activity of CPD-X was evaluated against a panel of human cancer cell lines using a 72-hour MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 8 |
| MDA-MB-231 | Breast Cancer | 68 |
| A549 | Lung Cancer | 150 |
| HCT116 | Colon Cancer | 25 |
| U87MG | Glioblastoma | 50 |
| PC-3 | Prostate Cancer | 9 |
Table 1: Anti-proliferative activity of CPD-X in various human cancer cell lines.[5][6][7]
In Vivo Efficacy: Xenograft Tumor Growth Inhibition
The in vivo anti-tumor efficacy of CPD-X was assessed in a human breast cancer (MCF-7) xenograft mouse model.
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 ± 250 | - |
| CPD-X | 15 | 675 ± 150 | 55 |
| CPD-X | 25 | 315 ± 90 | 79 |
Table 2: In vivo efficacy of CPD-X in an MCF-7 xenograft model.[6][8]
Pharmacokinetics in Mice
The pharmacokinetic profile of CPD-X was determined in male C57BL/6 mice following a single oral administration.
| Parameter | Value |
| Dose (mg/kg) | 5 |
| Cmax (ng/mL) | 603 |
| Tmax (h) | 2 |
| AUC0-24h (ng·h/mL) | 4500 |
| t1/2 (h) | 6 |
| Oral Bioavailability (%) | 30 |
Table 3: Pharmacokinetic parameters of CPD-X in mice after oral administration.[9][10][11]
Safety Pharmacology Profile
| Core Battery Assessment | Endpoint | Result |
| Cardiovascular | ||
| hERG Inhibition (in vitro) | IC50 (µM) | > 30 |
| In Vivo Telemetry (Rat) | Heart Rate, Blood Pressure, ECG | No significant adverse effects at therapeutic doses |
| Central Nervous System | ||
| Irwin Test (Rat) | Behavioral and physiological parameters | No significant abnormalities observed |
| Respiratory | ||
| Whole-body Plethysmography (Rat) | Respiratory Rate, Tidal Volume | No significant effects on respiratory function |
Table 4: Summary of safety pharmacology core battery assessment for CPD-X.[12][13][14][15][16][17][18][19]
Experimental Protocols
Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an experimental compound like CPD-X.
Figure 2: General workflow for preclinical drug development.
Protocol 1: In Vitro Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effect of CPD-X on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (specific to cell line)
-
96-well plates
-
CPD-X stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of CPD-X in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the CPD-X dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Western Blot Analysis of mTOR Signaling
Objective: To confirm the mechanism of action of CPD-X by assessing the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
CPD-X
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-mTOR, mTOR, p-Akt, Akt, p-S6K, S6K, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence detection system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of CPD-X for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analyze band intensities to determine the effect of CPD-X on protein phosphorylation.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of CPD-X in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., MCF-7)
-
Matrigel
-
CPD-X formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer CPD-X or vehicle daily by oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Calculate tumor growth inhibition.
Protocol 4: Safety Pharmacology - hERG Assay
Objective: To assess the potential for CPD-X to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.[20][21][22][23][24]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp electrophysiology setup
-
CPD-X at various concentrations
Procedure:
-
Culture hERG-expressing HEK293 cells under standard conditions.
-
Perform whole-cell patch-clamp recordings to measure hERG channel currents.
-
Establish a stable baseline current.
-
Perfuse the cells with increasing concentrations of CPD-X.
-
Record the hERG current at each concentration.
-
Calculate the percentage of inhibition of the hERG current compared to the baseline.
-
Determine the IC50 value for hERG inhibition.
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of the experimental mTOR inhibitor, CPD-X. The provided data and methodologies are intended to guide researchers in the comprehensive characterization of novel anti-cancer compounds. Adherence to rigorous experimental design and standardized protocols is crucial for obtaining reliable and reproducible data to support the advancement of promising drug candidates into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Dosing-time, feeding, and sex-dependent variations of everolimus pharmacokinetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous administration of the mTORC1 inhibitor everolimus induces tolerance and decreases autophagy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 14. criver.com [criver.com]
- 15. Safety Pharmacology - IITRI [iitri.org]
- 16. fda.gov [fda.gov]
- 17. Safety Pharmacology - Creative Biolabs [creative-biolabs.com]
- 18. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. altasciences.com [altasciences.com]
- 20. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 21. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Use of Complement Inhibitors in Geographic Atrophy Research
A Note on the Inquiry for CP59430:
Extensive searches for "this compound" in scientific literature and clinical trial databases did not yield any publicly available information related to its use in geographic atrophy or any other biomedical research. It is possible that this is an internal compound name not yet disclosed publicly, a very early-stage investigational drug with no published data, or a typographical error.
Therefore, these application notes will focus on the well-established class of molecules at the forefront of geographic atrophy research: complement inhibitors . This document will provide researchers, scientists, and drug development professionals with a detailed overview and practical protocols for utilizing complement inhibitors in the study of geographic atrophy, drawing on data from prominent clinical trials.
Introduction to Geographic Atrophy and the Role of the Complement System
Geographic atrophy (GA) is an advanced form of age-related macular degeneration (AMD) characterized by the progressive and irreversible loss of photoreceptors, retinal pigment epithelium (RPE), and the underlying choriocapillaris.[1] This leads to a relentless decline in vision. A significant body of evidence points to the dysregulation of the complement system, a key component of the innate immune system, as a central driver of GA pathogenesis.[2][3][4][5][6] Overactivation of the complement cascade is thought to contribute to chronic inflammation and cell death in the retina.[3][6]
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three converge on the cleavage of complement component C3, a pivotal step that amplifies the inflammatory response.[2][3][5] This cascade continues with the cleavage of complement component C5, leading to the formation of the membrane attack complex (MAC), which can cause cell lysis and death.[3][5][6] Consequently, targeting key components of this cascade, such as C3 and C5, has become a leading therapeutic strategy for GA.[6][7][8]
Key Therapeutic Targets: C3 and C5 Inhibition
Inhibition of the complement cascade at the level of C3 or C5 has been shown to slow the progression of GA.[6][8]
-
C3 Inhibition: Targeting C3 provides a broad inhibition of the complement cascade, as it is the point of convergence for all three activation pathways.[3][6] This approach aims to reduce the downstream effects of complement activation, including the generation of inflammatory mediators and the formation of MAC.[6] Pegcetacoplan is an example of a C3 inhibitor that has been approved for the treatment of GA.[9]
-
C5 Inhibition: Targeting C5 is a more specific approach that primarily blocks the terminal pathway of the complement cascade.[5] This inhibition prevents the formation of the pro-inflammatory C5a and the lytic MAC, while potentially preserving the upstream functions of C3.[5][10] Avacincaptad pegol is an example of a C5 inhibitor investigated for GA.[11]
Below is a diagram illustrating the complement cascade and the points of intervention for C3 and C5 inhibitors.
Preclinical and Clinical Data Summary
The efficacy of complement inhibitors in slowing GA progression has been demonstrated in several key clinical trials. The tables below summarize the quantitative data from these studies.
Table 1: Summary of Efficacy Data for Pegcetacoplan (C3 Inhibitor) in the OAKS and DERBY Phase 3 Trials
| Outcome Measure | OAKS Study (Monthly) | OAKS Study (Every Other Month) | DERBY Study (Monthly) | DERBY Study (Every Other Month) |
| Reduction in GA Lesion Growth vs. Sham at 24 Months | 22% | 18% | 19% | 16% |
| Increased Reduction in Lesion Growth (Months 18-24) | 36% | 24% | 24% | 24% |
Data sourced from the OAKS and DERBY clinical trials.[9][12]
Table 2: Summary of Efficacy Data for Avacincaptad Pegol (C5 Inhibitor) in the GATHER1 and GATHER2 Phase 2/3 Trials
| Outcome Measure | GATHER1 (2 mg) | GATHER1 (4 mg) | GATHER2 (2 mg) |
| Reduction in Mean Rate of GA Growth vs. Sham at 12 Months | 27.4% (p=0.0072) | 27.8% (p=0.0051) | 14.3% (p=0.0064) |
Data sourced from the GATHER1 and GATHER2 clinical trials.[11][13]
Experimental Protocols for Geographic Atrophy Research Using Complement Inhibitors
The following are generalized protocols for preclinical and clinical evaluation of complement inhibitors in GA research, based on methodologies from published studies.
Protocol 1: In Vitro Assessment of Complement Inhibition
Objective: To determine the in vitro efficacy of a test compound in inhibiting complement activation.
Materials:
-
Normal human serum (NHS) as a source of complement proteins.
-
Test compound (e.g., complement inhibitor).
-
Assay-specific reagents (e.g., sensitized sheep erythrocytes for classical pathway, rabbit erythrocytes for alternative pathway).
-
Microplate reader.
Methodology:
-
Hemolytic Assays (Classical and Alternative Pathways): a. Prepare serial dilutions of the test compound. b. Mix the test compound dilutions with NHS. c. Add sensitized sheep erythrocytes (for classical pathway) or rabbit erythrocytes (for alternative pathway). d. Incubate at 37°C for a specified time. e. Centrifuge to pellet intact cells. f. Measure the absorbance of the supernatant to quantify hemoglobin release (a measure of cell lysis). g. Calculate the concentration of the test compound that produces 50% inhibition of hemolysis (IC50).[14]
-
ELISA for Complement Activation Products: a. Coat microplate wells with an antibody specific for a complement activation product (e.g., C3a, C5a, sC5b-9). b. Add NHS that has been activated in the presence of various concentrations of the test compound. c. Incubate to allow the activation product to bind to the antibody. d. Wash the wells and add a detection antibody. e. Add a substrate and measure the resulting signal. f. Quantify the reduction in complement activation products with increasing concentrations of the test compound.
Protocol 2: Clinical Trial Design for a GA Therapeutic
Objective: To evaluate the safety and efficacy of an investigational complement inhibitor for the treatment of GA.
Study Design: A multicenter, randomized, double-masked, sham-controlled study is a common design.[15]
Participant Population:
-
Patients with a confirmed diagnosis of GA secondary to AMD.
-
Specific inclusion criteria regarding GA lesion size and location (e.g., nonsubfoveal or subfoveal).[15][16]
-
Exclusion criteria to rule out other ocular conditions that could confound the results (e.g., choroidal neovascularization).[15]
Methodology:
-
Screening and Baseline Assessment: a. Obtain informed consent. b. Conduct a comprehensive ophthalmic examination, including best-corrected visual acuity (BCVA), fundus photography, fundus autofluorescence (FAF), and spectral-domain optical coherence tomography (SD-OCT).[17] c. Measure the area of GA lesions using FAF and/or SD-OCT.[11][17]
-
Randomization and Treatment: a. Randomize participants to receive the investigational drug (at one or more doses and/or frequencies) or a sham injection. b. Administer treatment via intravitreal injection at specified intervals (e.g., monthly or every other month).[15][16]
-
Follow-up and Efficacy Endpoints: a. Conduct follow-up visits at regular intervals (e.g., every 3-6 months) for the duration of the study (e.g., 24 months).[15][16] b. The primary efficacy endpoint is typically the mean rate of change in GA lesion area from baseline, measured by FAF.[11] c. Secondary endpoints may include changes in visual function (e.g., BCVA, microperimetry).[15][16]
-
Safety Monitoring: a. Monitor for adverse events at each visit, with a focus on ocular adverse events such as intraocular inflammation, endophthalmitis, and the development of exudative AMD.[1][11]
Conclusion
The development of complement inhibitors represents a significant advancement in the management of geographic atrophy. While the specific compound "this compound" remains unidentified in public databases, the principles and protocols outlined in these application notes for C3 and C5 inhibitors provide a robust framework for researchers in this field. By targeting a key pathogenic pathway, these therapies offer hope for slowing the progression of this debilitating disease. Further research into complement modulation, including the investigation of new therapeutic agents and combination therapies, will be crucial in the ongoing effort to preserve vision in patients with GA.
References
- 1. Treatment of geographic atrophy: an update on data related to pegcetacoplan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Código Postal 59430 - México [codigo-postal.co]
- 3. Code Postal 59430, ville et département 59 [le-codepostal.com]
- 4. 59430, code postal de France [villes-voisines.fr]
- 5. code-postal.com [code-postal.com]
- 6. Geographic atrophy drug advances to phase 3 trials - American Academy of Ophthalmology [aao.org]
- 7. Candidat | BAFA-BAFD [bafa-bafd.jeunes.gouv.fr]
- 8. carelonrx.com [carelonrx.com]
- 9. Pegcetacoplan for the treatment of geographic atrophy due to age-related macular degeneration: a plain language summary of OAKS and DERBY clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. C5 Inhibitor Avacincaptad Pegol for Geographic Atrophy Due to Age-Related Macular Degeneration: A Randomized Pivotal Phase 2/3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ULTOMIRIS® (ravulizumab-cwvz) | Block The Cause [ultomirishcp.com]
- 13. Complement Inhibitors for Advanced Dry Age-Related Macular Degeneration (Geographic Atrophy): Some Light at the End of the Tunnel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring of complement activation biomarkers and eculizumab in complement‐mediated renal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pegcetacoplan Treatment for Geographic Atrophy in Age-Related Macular Degeneration Over 36 Months: Data From OAKS, DERBY, and GALE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pegcetacoplan for Geographic Atrophy Over 30 Months: Data From OAKS, DERBY, and the GALE Long-Term Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pardon Our Interruption [boehringer-ingelheim.com]
Application Notes and Protocols for the Study of CP-55,940 in Choroidal Neovascularization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choroidal neovascularization (CNV) is a hallmark of exudative age-related macular degeneration (AMD) and other retinal diseases, characterized by the abnormal growth of new blood vessels from the choroid into the subretinal space.[1][2] This process is driven by a complex interplay of pro-angiogenic and inflammatory factors. The endocannabinoid system, an endogenous signaling system comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes for their synthesis and degradation, has emerged as a potential modulator of various physiological and pathological processes in the eye.[3][4][5][6] The presence of a functional endocannabinoid system in the retina suggests its potential role in retinal diseases.[3][5]
CP-55,940 is a potent, non-selective synthetic agonist of both CB1 and CB2 receptors.[7][8] Its high affinity for these receptors makes it a valuable research tool for investigating the role of the endocannabinoid system in various biological processes.[7] While direct and extensive research on the effects of CP-55,940 on choroidal neovascularization is limited, studies on related cannabinoid agonists and the endocannabinoid system's presence and function in retinal cells provide a basis for exploring its potential in CNV research. These application notes provide an overview of the current understanding, relevant data from related compounds, and hypothetical protocols for investigating the effects of CP-55,940 on CNV.
Data Presentation
Quantitative Data from a Related Cannabinoid Agonist in a CNV Model
| Compound | Animal Model | Administration | Dosage | Duration | Primary Outcome | Result | Reference |
| WIN-55,212-2 | C57BL/6J Mouse (Laser-Induced CNV) | Topical Eye Drops | 1.0% | 2 weeks | Mean CNV Area per Spot (mm²) | Increased CNV Area : Vehicle: 0.92 ± 0.3, WIN-55,212-2: 1.8 ± 0.4 (p=0.04) | [9] |
Note: These findings suggest that cannabinoid receptor activation might paradoxically promote CNV in vivo, a critical consideration for researchers investigating compounds like CP-55,940.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of CP-55,940 in choroidal neovascularization, based on established protocols for other compounds.
Protocol 1: Laser-Induced Choroidal Neovascularization in a Mouse Model
This protocol describes the induction of CNV in mice, a widely used model to study the pathogenesis of neovascular AMD.
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical proparacaine hydrochloride (0.5%)
-
Tropicamide (1%) and phenylephrine (2.5%) for pupil dilation
-
Slit lamp delivery system
-
Argon laser photocoagulator (532 nm)
-
Cover glass
Procedure:
-
Anesthetize the mice with an intraperitoneal injection of the anesthetic cocktail.
-
Apply one drop of topical proparacaine hydrochloride to the cornea for local anesthesia.
-
Dilate the pupils with one drop each of tropicamide and phenylephrine.
-
Position the mouse in front of the slit lamp.
-
Use a cover glass with a coupling gel to visualize the retina.
-
Deliver four laser spots (50 µm spot size, 0.1 sec duration, 250 mW power) around the optic nerve in each eye using the argon laser. The formation of a bubble indicates the rupture of Bruch's membrane, which is essential for CNV development.
-
Administer a topical antibiotic ointment to the eyes to prevent infection.
-
Monitor the animals until they have fully recovered from anesthesia.
Protocol 2: Administration of CP-55,940
The route and dosage of CP-55,940 administration should be determined based on the experimental design and the compound's pharmacokinetic properties. Both systemic and local administration methods are possible.
Systemic Administration (Intraperitoneal Injection):
-
Dissolve CP-55,940 in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline).
-
Administer the desired dose via intraperitoneal injection daily, starting on the day of laser induction or as per the study design.
-
A vehicle control group should receive injections of the vehicle alone.
Local Administration (Intravitreal Injection):
-
Under anesthesia and using a dissecting microscope, carefully puncture the sclera posterior to the limbus with a 33-gauge needle.
-
Inject a small volume (e.g., 1 µL) of the CP-55,940 solution into the vitreous cavity using a Hamilton syringe.
-
The contralateral eye can be injected with the vehicle as a control.
Protocol 3: Quantification of Choroidal Neovascularization
CNV size is a primary endpoint for evaluating the effect of a test compound. This can be assessed using choroidal flat mounts and immunofluorescence staining.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Primary antibody (e.g., anti-ICAM-2 or anti-CD31)
-
Fluorescently labeled secondary antibody
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fourteen days after laser induction, euthanize the mice.
-
Enucleate the eyes and fix them in 4% PFA for 1 hour.
-
Dissect the cornea, lens, and retina from the posterior eye cup.
-
Prepare choroidal flat mounts by making four radial incisions in the sclera.
-
Wash the flat mounts with PBS.
-
Permeabilize and block the tissue in blocking buffer for 1 hour.
-
Incubate the flat mounts with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash with PBS and mount the flat mounts on a glass slide with mounting medium.
-
Image the CNV lesions using a fluorescence microscope.
-
Quantify the area of the fluorescently labeled neovascular lesions using image analysis software (e.g., ImageJ).
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways of CP-55,940 in the Retina
CP-55,940, as a CB1 and CB2 receptor agonist, is expected to activate downstream signaling cascades associated with these G-protein coupled receptors. In the context of retinal cells, this could have several implications.
Caption: Potential signaling pathways activated by CP-55,940 via CB1 and CB2 receptors.
Experimental Workflow for Investigating CP-55,940 in CNV
The following diagram illustrates a logical workflow for a comprehensive study of CP-55,940 in the context of choroidal neovascularization.
Caption: Experimental workflow for studying CP-55,940 in choroidal neovascularization.
Discussion and Future Directions
The role of the endocannabinoid system in choroidal neovascularization is an area of active investigation with conflicting preliminary results. The finding that the cannabinoid agonist WIN-55,212-2 increased CNV in a mouse model highlights the complexity of cannabinoid receptor signaling in the eye and underscores the importance of rigorous investigation.[9] Conversely, in vitro studies suggest that cannabinoid receptor activation may have protective effects on retinal pigment epithelial cells, which are crucial in the pathogenesis of AMD.[10]
Future research on CP-55,940 for studying CNV should aim to:
-
Elucidate the dose-dependent effects of CP-55,940 on CNV, as cannabinoid signaling can be biphasic.
-
Investigate the differential roles of CB1 and CB2 receptors by using selective agonists and antagonists in combination with CP-55,940.
-
Explore the impact of CP-55,940 on key angiogenic and inflammatory pathways in the retina and choroid, including the regulation of Vascular Endothelial Growth Factor (VEGF) and inflammatory cell infiltration.
-
Utilize different animal models of CNV to determine if the observed effects are model-dependent.
By systematically addressing these questions, the scientific community can gain a clearer understanding of the therapeutic potential, or potential risks, of targeting the endocannabinoid system with compounds like CP-55,940 for the treatment of choroidal neovascularization.
References
- 1. Choroidal neovascularization - Wikipedia [en.wikipedia.org]
- 2. What is Choroidal Neovascularization? [brightfocus.org]
- 3. Endogenous and Synthetic Cannabinoids as Therapeutics in Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Endocannabinoid System in the Retina: From Physiology to Practical and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Endocannabinoid System in the Retina: From Physiology to Practical and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The endocannabinoid system and ophthalmic pathologies: a review of molecular mechanisms and its implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 8. CP 55,940 - Wikipedia [en.wikipedia.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for CP 55,940
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 55,940 is a potent, non-selective synthetic cannabinoid agonist that serves as a valuable research tool for studying the endocannabinoid system. It exhibits high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). These application notes provide detailed protocols for the proper handling, storage, and use of CP 55,940 in common laboratory settings, ensuring experimental reproducibility and safety.
Chemical and Physical Properties
CP 55,940 is a bicyclic synthetic analog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), but it is considerably more potent in both behavioral assays and receptor binding studies.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol | [1][2] |
| Molecular Formula | C₂₄H₄₀O₃ | [1][3] |
| Molecular Weight | 376.58 g/mol | [1][3] |
| CAS Number | 83002-04-4 | [1][3] |
| Appearance | Crystalline solid or clear, colorless liquid (if supplied in methanol) | [4][5] |
| Purity | ≥98% | [1][2] |
Storage and Stability
Proper storage of CP 55,940 is critical to maintain its integrity and activity.
| Condition | Recommendation | Stability | Reference |
| Solid Form | Store at -20°C. | Stable for at least two to four years. | [4][6] |
| Stock Solutions | Prepare in a suitable organic solvent (e.g., DMSO, ethanol), aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C. Protect from light. | Stock solutions in organic solvents are stable for up to 3 months at -20°C. | [5] |
| Aqueous Solutions | Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment. | We do not recommend storing the aqueous solution for more than one day. | [4] |
Safety Precautions
CP 55,940 should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of dust or aerosols. Do not ingest or allow contact with skin or eyes. Wash hands thoroughly after handling.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Solution Preparation Protocols
The solubility of CP 55,940 allows for the preparation of stock solutions in various organic solvents.
| Solvent | Solubility | Reference |
| Ethanol | Soluble to 100 mM | [1] |
| DMSO | Soluble to 100 mM | [1] |
| Dimethylformamide (DMF) | Approximately 30 mg/mL | [4] |
Protocol 5.1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
CP 55,940 (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid CP 55,940 to equilibrate to room temperature before opening.
-
Weigh the desired amount of CP 55,940 in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.766 mg of CP 55,940 (Molecular Weight = 376.58 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO to 3.766 mg of CP 55,940.
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Experimental Protocols
Protocol 6.1: In Vitro Application in Cell Culture
This protocol describes the preparation of working solutions of CP 55,940 for treating cells in culture.
-
Materials:
-
10 mM CP 55,940 stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM)
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM CP 55,940 stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium.
-
Add the appropriate volume of the working solution to the cell culture wells. For the vehicle control, add the same volume of cell culture medium containing the equivalent concentration of the solvent.
-
Incubate the cells for the desired period under standard cell culture conditions.
-
Protocol 6.2: In Vivo Administration in Rodents
This protocol provides a general guideline for the preparation and administration of CP 55,940 to rodents via intraperitoneal (i.p.) injection. The exact dosage and vehicle may need to be optimized for specific experimental paradigms.
-
Materials:
-
CP 55,940 (solid)
-
Ethanol
-
Alkamuls EL-620 (or a similar emulsifying agent like Tween 80)
-
Sterile saline or lactated Ringer's solution
-
Sterile tubes and syringes
-
-
Procedure for Vehicle Preparation: A commonly used vehicle for i.p. injection of cannabinoids is a mixture of ethanol, an emulsifying agent, and saline. A typical ratio is 1:1:18 (ethanol:emulsifier:saline).
-
Procedure for Drug Preparation:
-
Dissolve the required amount of CP 55,940 in ethanol.
-
Add the emulsifying agent to the ethanol-drug mixture and vortex thoroughly.
-
Add the saline to the mixture in a dropwise manner while continuously vortexing to form a stable emulsion.
-
The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the injection volume (e.g., 10 mL/kg). For example, to prepare a solution for a 1 mg/kg dose with an injection volume of 10 mL/kg, the final concentration of CP 55,940 in the vehicle should be 0.1 mg/mL.
-
Administer the solution via i.p. injection. The vehicle without the drug should be used for the control group.
-
Signaling Pathways and Experimental Workflows
CP 55,940 is a full agonist at both CB1 and CB2 receptors.[7] Activation of these G protein-coupled receptors (GPCRs) initiates several downstream signaling cascades.
Canonical G Protein-Coupled Signaling Pathway
Upon agonist binding, both CB1 and CB2 receptors couple primarily to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate other effectors, such as ion channels.
Caption: Canonical G protein-coupled signaling pathway of CB1/CB2 receptors.
β-Arrestin Recruitment and Receptor Internalization Workflow
Agonist binding also leads to the phosphorylation of the receptor, which promotes the recruitment of β-arrestins. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling.
Caption: Experimental workflow for β-arrestin recruitment and receptor internalization.
In Vivo Experimental Workflow
A typical workflow for an in vivo study using CP 55,940 in rodents is outlined below.
Caption: General workflow for in vivo experiments with CP 55,940.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. birchandfog.biz [birchandfog.biz]
- 7. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing CP59430 Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the synthetic cannabinoid agonist CP59430 in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing precipitation after adding my this compound stock solution to my cell culture medium. What is the likely cause and how can I prevent this?
A: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated organic stock solution is diluted into an aqueous cell culture medium. The primary reason is the rapid change in solvent polarity, causing the compound to exceed its solubility limit in the aqueous environment.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Stock Dilution: Instead of adding the highly concentrated stock directly to your medium, perform a serial dilution. First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your medium.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This gradual introduction can prevent localized high concentrations and subsequent precipitation.
-
Vehicle Control: Always include a vehicle control in your experiments (e.g., medium with the same final concentration of DMSO or ethanol without this compound) to ensure that the observed effects are due to the compound and not the solvent.
Q2: What is the best solvent to dissolve this compound and what are the recommended stock solution concentrations?
A: this compound is highly soluble in organic solvents like DMSO and ethanol. For in vitro experiments, preparing a high-concentration stock solution in one of these solvents is recommended.
| Solvent | Solubility | Recommended Stock Concentration |
| DMSO | ≥ 30 mg/mL[1][2][3][4][5][6][7] | 10-100 mM |
| Ethanol | ≥ 30 mg/mL[1][2][3][4][6][7] | 10-100 mM |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL[1][2][3][4][6][7] | Not recommended for high concentration stocks |
Note: The molecular weight of this compound is 376.58 g/mol .
Q3: My this compound solution appears clear initially but forms a precipitate after incubation. What could be the reason?
A: Delayed precipitation can occur due to several factors:
-
Temperature Changes: As the medium cools or if there are temperature fluctuations in the incubator, the solubility of this compound may decrease.
-
pH Shifts: Changes in the pH of the culture medium over time due to cellular metabolism can affect the solubility of the compound.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the medium, forming less soluble complexes over time.
-
Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of this compound.
Troubleshooting Steps:
-
Ensure Stable Incubation Conditions: Maintain a stable temperature and humidity in your incubator to minimize temperature fluctuations and evaporation.
-
Use Buffered Media: Employ a robust buffering system in your cell culture medium to resist pH changes.
-
Test Different Media Formulations: If the problem persists, consider testing a different basal medium formulation to see if it improves solubility.
Q4: How should I prepare my this compound working solution for a cell-based assay?
A: The following protocol is recommended for preparing a working solution of this compound to minimize precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
1. Preparation of a 10 mM Stock Solution in DMSO: a. Weigh out a precise amount of this compound powder. b. Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM. For example, dissolve 3.766 mg of this compound (MW: 376.58) in 1 mL of DMSO. c. Gently vortex or sonicate briefly until the compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C. Stock solutions in DMSO are stable for up to 3 months at -20°C.[5]
2. Preparation of a 1 µM Working Solution in Cell Culture Medium: a. Pre-warm your complete cell culture medium to 37°C. b. Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed medium. This will give you a 10 µM intermediate solution. Mix gently by pipetting. c. Prepare the final 1 µM working solution by adding 100 µL of the 10 µM intermediate solution to 900 µL of pre-warmed medium. d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.01%.
Visualizations
Signaling Pathway of this compound
This compound is a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/o).
Caption: this compound signaling pathway via cannabinoid receptors.
Experimental Workflow for Preparing this compound Working Solution
The following diagram illustrates the recommended workflow for preparing a final working solution of this compound for in vitro experiments to minimize the risk of precipitation.
Caption: Workflow for preparing this compound working solution.
References
CP59430 stability issues in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic cannabinoid agonist, CP59430. The information provided is aimed at addressing potential stability issues encountered in experimental buffers.
Troubleshooting Guide: this compound Precipitation and Stability Issues
One of the primary challenges in working with hydrophobic compounds like this compound is their limited solubility and stability in aqueous experimental buffers. This can lead to precipitation, inaccurate concentration calculations, and variable experimental results. This guide provides a systematic approach to mitigate these issues.
Problem 1: Precipitation observed in the this compound-DMSO stock solution.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution | Ensure vigorous vortexing to fully dissolve this compound in 100% DMSO. Visually inspect the solution against a light source to confirm the absence of visible particles. Gentle warming may be considered if the compound's stability at elevated temperatures is known, but should be approached with caution. |
| Stock Concentration Too High | Prepare a new stock solution at a lower concentration. It is crucial that the initial stock solution is fully dissolved before proceeding with serial dilutions. |
| Moisture Contamination of DMSO | Use anhydrous, high-purity DMSO. Moisture in DMSO can significantly reduce the solubility of hydrophobic compounds.[1] |
Problem 2: Precipitation observed in microtiter plate wells after adding this compound solution to the aqueous buffer.
| Possible Cause | Recommended Solution |
| "Crashing out" upon dilution | This occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium.[1] Ensure rapid and thorough mixing immediately after adding the this compound-DMSO solution to the buffer in each well to facilitate dispersion.[1] Consider a stepwise dilution approach. |
| Final Drug Concentration Exceeds Solubility Limit | If precipitation is observed in the highest concentration wells, the target concentration may not be achievable in the final assay medium. The highest soluble concentration should be considered the upper limit for the experiment. |
| Buffer Composition | The presence of salts and other components in the buffer can affect the solubility of hydrophobic compounds. Consider the inclusion of a solubilizing agent, such as bovine serum albumin (BSA) or a non-ionic surfactant like Pluronic F-127, in your assay buffer to improve the solubility of this compound.[2] |
| Final DMSO Concentration Too High | While DMSO is an excellent solvent for this compound, high concentrations in the final assay can be toxic to cells and may affect protein function. Aim to keep the final DMSO concentration in your assay wells to a minimum, typically not exceeding 1% (v/v).[1] |
Problem 3: Suspected degradation of this compound in experimental buffer over time.
| Possible Cause | Recommended Solution |
| Hydrolysis or Oxidation | Although specific degradation pathways for this compound are not well-documented, similar compounds can be susceptible to hydrolysis or oxidation in aqueous environments. Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Avoid prolonged storage of diluted solutions. |
| Temperature and Light Sensitivity | Store this compound stock solutions in DMSO at -20°C or -80°C, protected from light.[3][4] When preparing dilutions and performing experiments, minimize exposure to ambient light and elevated temperatures. Some synthetic cannabinoids have shown significant degradation at room temperature over time.[3][4] |
| pH of the Buffer | The stability of cannabinoids can be pH-dependent. Most cannabinoid receptor binding assays are performed at a physiological pH of 7.4.[5][6] Significant deviations from this pH could potentially accelerate degradation. |
Summary of Stability of Synthetic Cannabinoids in Biological Matrices
While specific quantitative data for this compound is limited, studies on other synthetic cannabinoids provide general guidance on storage and stability.
| Storage Condition | General Stability Observations for Synthetic Cannabinoids |
| Frozen (-20°C or below) | Generally the most stable condition for long-term storage of both stock solutions and biological samples containing synthetic cannabinoids.[3][4] |
| Refrigerated (4°C) | Stability varies between compounds. Some synthetic cannabinoids remain stable for weeks, while others show significant degradation.[3][4] |
| Room Temperature (Ambient) | Generally not recommended for storage. Significant degradation of some synthetic cannabinoids has been observed in a matter of days or weeks.[3][4] |
Note: The stability of a specific synthetic cannabinoid can be highly dependent on its chemical structure. The data above should be used as a general guideline, and it is recommended to validate the stability of this compound under your specific experimental conditions if possible.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound and other hydrophobic synthetic cannabinoids for in vitro biological assays.[1]
Q2: What is the maximum recommended concentration of DMSO in the final assay?
A2: To avoid solvent-induced artifacts and cellular toxicity, the final concentration of DMSO in the assay wells should be kept as low as possible, typically not exceeding 1% (v/v).[1]
Q3: My this compound precipitated when I added it to my aqueous buffer. What can I do?
A3: This is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Guide" section above for detailed recommendations. Key strategies include ensuring your DMSO stock is fully dissolved, using rapid mixing upon dilution, and considering the addition of solubilizing agents like BSA or Pluronic F-127 to your buffer.[1][2]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C and protected from light to maximize stability.[3][4]
Q5: How long is this compound stable in my experimental buffer?
A5: There is limited specific data on the stability of this compound in various experimental buffers. As a best practice, it is recommended to prepare fresh dilutions of this compound in your aqueous buffer for each experiment to minimize the potential for degradation. Avoid storing diluted aqueous solutions of the compound.
Q6: Are there any buffer components I should avoid when working with this compound?
A6: While there are no universally "bad" buffer components, high concentrations of certain salts could potentially decrease the solubility of hydrophobic compounds. Standard physiological buffers like Tris-HCl, HEPES, and Hanks' Balanced Salt Solution (HBSS) at a pH of around 7.4 are commonly used for cannabinoid receptor binding assays.[5][6] The inclusion of a carrier protein like BSA is often beneficial.
Experimental Protocols
Key Experimental Methodology: Cannabinoid Receptor Binding Assay
This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of this compound for cannabinoid receptors (CB1 or CB2).
-
Membrane Preparation:
-
HEK-293 cells stably expressing either human CB1 or CB2 receptors are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet cell debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes containing the receptors.
-
The membrane pellet is resuspended in a storage buffer, and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate.
-
Each well contains:
-
A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Varying concentrations of the unlabeled test compound (this compound).
-
Cell membranes expressing the target receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4).[5]
-
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled cannabinoid agonist or antagonist.
-
The plate is incubated (e.g., for 60-90 minutes at 30°C or 37°C) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Experimental workflow for a cannabinoid receptor binding assay.
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified cannabinoid receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 4. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Interpreting unexpected results with CP59430
Welcome to the technical support center for CP-55940. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this potent synthetic cannabinoid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CP-55940?
CP-55940 is a synthetic cannabinoid that functions as a high-potency, non-selective full agonist for the cannabinoid receptors CB1 and CB2.[1][2] It mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but with significantly higher potency and efficacy.[1] CP-55940 was originally synthesized by Pfizer in 1974 and is now primarily used as a research tool to investigate the endocannabinoid system.[2]
Q2: I am observing opposite effects on animal behavior at different doses. Is this expected?
Yes, this is a documented phenomenon with CP-55940. The compound can exhibit biphasic effects on locomotor activity and anxiety-related behaviors. For example, low doses may cause locomotor stimulation, while high doses can lead to profound hypoactivity (catalepsy).[3] Similarly, low doses of CP-55940 have been observed to have a calming effect in animal models, whereas higher doses can increase anxiety-like behavior.[4] When designing experiments, it is crucial to perform a dose-response curve to identify the optimal concentration for the desired effect.
Q3: My animals are showing an aversion to the environment paired with CP-55940 administration. Is this a typical response?
Yes, conditioned place aversion (CPA) is a known, and perhaps unexpected, effect of CP-55940, particularly at higher doses.[3][5] Studies in rats have shown that doses of 10 µg/kg and 100 µg/kg can produce significant place avoidance.[3] This aversive effect is thought to be mediated by the activation of astroglial CB1 receptors and can be eliminated by inhibiting cyclooxygenase-2 (COX-2) signaling.[5]
Q4: Are there known off-target effects for CP-55940 that could be influencing my results?
While CP-55940 is primarily a CB1 and CB2 agonist, some studies have investigated its off-target profile. At high concentrations (e.g., 30 µM), it can interact with other G protein-coupled receptors (GPCRs) in antagonist mode, including some chemokine, oxytocin, and histamine receptors.[6][7] However, at lower, more pharmacologically relevant concentrations, its activity at these off-targets is significantly reduced.[6][7] CP-55940 has also been identified as an antagonist at the putative "CB3" receptor, GPR55.[2] Researchers should consider the potential for these off-target effects, especially when using high concentrations in their experiments.
Troubleshooting Guides
Unexpected Result: Reduced or Absent Cellular Response
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization | Prolonged or repeated exposure to a full agonist like CP-55940 can lead to receptor desensitization and downregulation. Consider reducing the duration of exposure or the concentration of the compound. |
| Cell Line Viability | CP-55940 can induce apoptosis in certain cell types, such as human skeletal muscle cells, via CB1 receptor activation and increased intracellular calcium.[8] Assess cell viability using methods like MTT or trypan blue exclusion. |
| Incorrect Agonist Conformation | Different cannabinoid agonists can stabilize distinct active conformations of the CB1 receptor.[9] If your assay is sensitive to a specific conformation, consider using a different agonist, such as WIN 55,212-2, for comparison. |
| Vehicle Incompatibility | Ensure the vehicle used to dissolve CP-55940 (e.g., ethanol, DMSO, Emulphor) is compatible with your experimental system and is used at a concentration that does not independently affect the cells or animals. |
Unexpected Result: Inconsistent Behavioral Effects in Animal Models
| Possible Cause | Troubleshooting Step |
| Dose-Dependent Biphasic Effects | As noted in the FAQs, CP-55940 can have opposing effects at different doses.[3][4] Conduct a thorough dose-response study to characterize the behavioral effects in your specific model and experimental paradigm. |
| Sex-Specific Differences | The effects of CP-55940 and the development of tolerance can differ between male and female animals.[1][10] Ensure that both sexes are included in your experimental design and that data is analyzed accordingly. |
| Tolerance Development | Tolerance to the effects of CP-55940 can develop rapidly with repeated administration.[10][11] If conducting chronic studies, be aware of this and consider including assessments of tolerance development in your experimental design. |
| Aversive Properties | The inherent aversive properties of CP-55940 at certain doses can confound behavioral experiments that rely on reward or reinforcement.[3][5] Consider using alternative behavioral paradigms or lower doses if aversion is a concern. |
Data Presentation
Table 1: Receptor Binding Affinity and Potency of CP-55940
| Receptor | Parameter | Value | Reference |
| CB1 | Ki | 0.58 - 5.0 nM | |
| EC50 | 0.2 nM | ||
| IC50 (cAMP inhibition) | 1.83 nM | [1] | |
| CB2 | Ki | 0.68 - 2.6 nM | |
| EC50 | 0.3 nM | ||
| IC50 (cAMP inhibition) | 2.89 nM | [1] | |
| GPR55 | EC50 | 5 nM |
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol
This protocol is a generalized example for assessing the aversive properties of CP-55940 in rodents.
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.
-
Habituation (Day 1): Allow the animal to freely explore all three chambers for a set period (e.g., 15 minutes).
-
Conditioning (Days 2-5):
-
On alternate days, administer CP-55940 (e.g., 1 mg/kg, i.p.) and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).[5]
-
On the intervening days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration.
-
-
Test (Day 6): Place the animal in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15 minutes). Record the time spent in each chamber.
-
Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the pre-test or vehicle-paired chamber indicates conditioned place aversion.
Visualizations
Caption: CP-55940 signaling pathway via G-protein coupled cannabinoid receptors.
Caption: Experimental workflow for a Conditioned Place Aversion (CPA) study.
References
- 1. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 2. CP 55,940 - Wikipedia [en.wikipedia.org]
- 3. Aversive effects of the synthetic cannabinoid CP 55,940 in rats [pubmed.ncbi.nlm.nih.gov]
- 4. MIRA's Obesity Drug Shows 30% Weight Loss Without Anxiety Side Effects | MIRA Stock News [stocktitan.net]
- 5. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 6. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic cannabinoid CP-55,940 induces apoptosis in a human skeletal muscle model via regulation of CB1 receptors and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sex-specific mechanisms of tolerance for the cannabinoid agonists CP55,940 and delta-9-tetrahydrocannabinol (Δ9-THC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of CP-59,430
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the in vivo bioavailability of the non-classical cannabinoid, CP-59,430. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is CP-59,430 and what are its likely physicochemical properties?
Q2: What are the main barriers to achieving high in vivo bioavailability for CP-59,430?
The primary obstacles to the effective in vivo delivery of CP-59,430 and other cannabinoids are:
-
Poor Aqueous Solubility: Due to its high lipophilicity, CP-59,430 is not expected to dissolve well in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3][4][5]
-
First-Pass Metabolism: Like many cannabinoids, CP-59,430 is likely subject to extensive metabolism by the liver (first-pass effect) after oral administration, significantly reducing the amount of active compound that reaches systemic circulation.[4][5]
Q3: What are the most promising formulation strategies to enhance the bioavailability of CP-59,430?
Lipid-based formulations are the most effective and widely explored strategies for improving the oral bioavailability of highly lipophilic compounds like cannabinoids.[3][4][5] These include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like the GI fluids. This increases the surface area for drug release and absorption.[6][7][8]
-
Nanoemulsions: These are pre-formed oil-in-water emulsions with droplet sizes in the nanometer range, which can improve drug solubilization and absorption.
-
Lipid Solutions: Dissolving CP-59,430 in a suitable lipid carrier can improve its absorption.
Q4: Can absorption enhancers be used with CP-59,430?
While less common for cannabinoids, the use of absorption enhancers can be explored. These are compounds that can transiently increase the permeability of the intestinal epithelium. However, their use requires careful consideration of potential toxicity and effects on gut integrity.
Q5: Are there alternative routes of administration to consider for CP-59,430?
To bypass first-pass metabolism, alternative routes of administration can be considered, although these may not be suitable for all experimental designs:
-
Intravenous (IV) injection: Provides 100% bioavailability but may require solubilizing the compound in a vehicle suitable for injection.
-
Intraperitoneal (IP) injection: A common route in animal studies that can bypass the GI tract and first-pass metabolism to a large extent.
-
Subcutaneous (SC) injection: Another parenteral route that avoids the GI tract.
-
Transdermal delivery: May be feasible for highly potent compounds but often requires specialized formulation to achieve therapeutic concentrations.
Troubleshooting Guide
Problem: Low or inconsistent plasma concentrations of CP-59,430 in vivo.
| Potential Cause | Troubleshooting Steps |
| Poor solubility in the vehicle. | 1. Assess the solubility of CP-59,430 in a range of pharmaceutically acceptable solvents and oils (e.g., ethanol, propylene glycol, polyethylene glycol, sesame oil, olive oil). 2. Consider using a co-solvent system to improve solubility. 3. For oral administration, formulate the compound in a lipid-based system like a SNEDDS. |
| Precipitation of the compound in the GI tract. | 1. If using a simple solution for oral gavage, the compound may precipitate upon contact with aqueous GI fluids. 2. Transition to a self-emulsifying formulation (SNEDDS) that will form a stable nanoemulsion in the stomach. |
| High first-pass metabolism. | 1. If oral administration is required, consider co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), though this can complicate data interpretation. 2. Explore alternative routes of administration that bypass the liver, such as intraperitoneal or subcutaneous injection. |
| Degradation of the compound in the formulation. | 1. Assess the stability of CP-59,430 in the chosen vehicle under storage and experimental conditions. 2. Protect the formulation from light and heat if the compound is found to be labile. |
| Improper administration technique. | 1. Ensure proper training on the chosen administration technique (e.g., oral gavage, IV injection) to minimize variability. 2. For oral gavage, ensure the formulation is delivered directly to the stomach. |
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Cannabinoid Bioavailability
| Formulation Strategy | Principle of Bioavailability Enhancement | Potential Advantages | Potential Challenges |
| Oil Solution | Solubilizes the lipophilic drug, facilitating absorption. | Simple to prepare. | Absorption can be variable and dependent on fat content of meals. |
| Nanoemulsion | Increases surface area for drug absorption; can enhance lymphatic transport. | Higher and more consistent absorption compared to oil solutions. | Can be complex to formulate and may have stability issues. |
| SNEDDS | Spontaneously forms a nanoemulsion in the GI tract, improving solubilization and absorption. | High drug loading capacity; good stability as an anhydrous system; enhances bioavailability significantly.[6][7] | Requires careful selection of oils, surfactants, and co-solvents. |
Table 2: Example of a Generic SNEDDS Formulation for a Lipophilic Compound
| Component | Function | Example Excipients | Typical Concentration Range (% w/w) |
| Oil Phase | Solubilizes the drug | Sesame oil, Olive oil, Capryol 90 | 30 - 60 |
| Surfactant | Reduces interfacial tension, promotes emulsification | Cremophor EL, Tween 80, Labrasol | 20 - 50 |
| Co-solvent/Co-surfactant | Improves drug solubility in the lipid phase and aids in emulsification | Ethanol, Propylene glycol, Transcutol HP | 10 - 30 |
Experimental Protocols
Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for CP-59,430
-
Solubility Screening:
-
Determine the solubility of CP-59,430 in various oils, surfactants, and co-solvents to select appropriate excipients.
-
Add an excess amount of CP-59,430 to a known volume of each excipient.
-
Shake the mixture for 48 hours at room temperature.
-
Centrifuge and analyze the supernatant for the concentration of dissolved CP-59,430 using a suitable analytical method (e.g., HPLC-UV).
-
-
Formulation Preparation:
-
Based on solubility data, select an oil, surfactant, and co-solvent.
-
Accurately weigh the selected components in the desired ratios into a glass vial.
-
Add the calculated amount of CP-59,430 to the excipient mixture.
-
Gently heat (if necessary) and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of the SNEDDS:
-
Emulsification Study: Add a small amount of the prepared SNEDDS to a larger volume of water with gentle stirring. Observe the formation of a nanoemulsion (it should appear clear or slightly bluish and translucent).
-
Droplet Size Analysis: Dilute the SNEDDS in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. A droplet size of <200 nm with a low PDI is desirable.
-
Protocol 2: In Vivo Administration of a CP-59,430 SNEDDS Formulation in Rodents
-
Animal Preparation:
-
Acclimate the animals to the experimental conditions.
-
Fast the animals overnight (with free access to water) before oral administration, as food can affect the absorption of lipid-based formulations.
-
-
Dose Preparation:
-
Accurately weigh the required amount of the CP-59,430 SNEDDS formulation based on the animal's body weight and the desired dose.
-
-
Administration:
-
Administer the SNEDDS formulation orally using a gavage needle.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
-
Pharmacokinetic Analysis:
-
Quantify the concentration of CP-59,430 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess bioavailability.
-
Mandatory Visualizations
References
- 1. unodc.org [unodc.org]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Enhancing cannabinoid bioavailability: a crossover study comparing a novel self-nanoemulsifying drug delivery system and a commercial oil-based formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Enhancing cannabinoid bioavailability: a crossover study comparing a novel self-nanoemulsifying drug delivery system and a commercial oil-based formulation | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: CP59430 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent cannabinoid receptor agonist, CP59430. The information is designed to address specific issues that may be encountered during the optimization of dose-response curves for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-selective synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[1][2] Activation of these receptors by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[2]
Q2: What are the expected EC50 values for this compound in different functional assays?
A2: The half-maximal effective concentration (EC50) of this compound can vary significantly depending on the assay format, the specific receptor (CB1 or CB2), the cell line and its receptor expression level, and the specific signaling pathway being measured. It is crucial to determine the EC50 empirically in your specific experimental system. However, published literature provides a general range for its potency.
| Assay Type | Receptor | Reported EC50 Range (nM) |
| cAMP Inhibition | CB1 | 3.11 - 7.4[3] |
| CB2 | ~1 - 10 | |
| [³⁵S]GTPγS Binding | CB1/CB2 | ~5 |
| β-Arrestin Recruitment | CB1 | Variable, often lower potency than G-protein activation |
| CB2 | Variable, can be biased away from this pathway |
Note: The concept of "biased agonism" or "functional selectivity" is important for compounds like this compound.[4] This means that a ligand may preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[4] This can lead to different potency and efficacy values in different assays.[4][5]
Q3: Why am I seeing a high degree of variability in my dose-response curve experiments with this compound?
A3: High variability with potent, lipophilic compounds like this compound can stem from several factors:
-
Compound Precipitation: this compound is hydrophobic and can precipitate out of aqueous assay buffers, especially at higher concentrations. This leads to an inaccurate assessment of the actual concentration in the assay.
-
Adsorption to Plastics: Lipophilic compounds can stick to plasticware (e.g., pipette tips, microplates), reducing the effective concentration of the compound that reaches the cells.
-
Cell Health and Density: Variations in cell viability, passage number, and plating density can significantly impact receptor expression levels and signaling capacity, leading to inconsistent results.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the outcome of the experiment.
Troubleshooting Guides
This section provides solutions to common problems encountered when generating dose-response curves for this compound.
Problem 1: Inconsistent or Non-Sigmoidal Dose-Response Curve
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | - Prepare stock solutions in a suitable organic solvent like DMSO. - When diluting into aqueous buffer, ensure thorough mixing and avoid high final concentrations of the organic solvent (typically <0.5%). - Consider the use of a carrier protein like bovine serum albumin (BSA) in the assay buffer to improve solubility. |
| Incorrect Concentration Range | - Perform a wide range of serial dilutions (e.g., from 1 pM to 10 µM) in your initial experiments to ensure you capture the full sigmoidal curve, including the top and bottom plateaus. |
| Cellular Toxicity at High Concentrations | - Assess cell viability at the highest concentrations of this compound using a method like Trypan Blue exclusion or a commercial viability assay. - If toxicity is observed, reduce the highest concentration in your dose-response curve. |
| Assay Incubation Time | - Optimize the incubation time. For some assays, a shorter incubation may be sufficient and can minimize potential compound degradation or cellular toxicity. |
Problem 2: Low Signal-to-Background Ratio
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | - Use a cell line known to express high levels of CB1 or CB2 receptors. - If using a transient transfection system, optimize transfection efficiency. - Ensure cells are not passaged too many times, as this can lead to decreased receptor expression. |
| Sub-optimal Assay Reagents | - Check the quality and expiration dates of all reagents. - Titrate critical reagents like forskolin (in cAMP assays) or [³⁵S]GTPγS to find the optimal concentration for your system. |
| Insufficient Agonist Potency in the Chosen Pathway | - Consider that this compound might be a weak agonist for the specific signaling pathway you are measuring (e.g., β-arrestin recruitment for CB2). You may need to try an alternative assay that measures a pathway where it is more potent (e.g., cAMP inhibition). |
Problem 3: High Well-to-Well Variability
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | - Use calibrated pipettes and proper pipetting technique, especially for serial dilutions. - For lipophilic compounds, pre-wetting pipette tips with the solution can help prevent the compound from adhering to the plastic. |
| Uneven Cell Plating | - Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating wells to ensure a uniform cell density. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media. |
Experimental Protocols
Below are detailed methodologies for key experiments used to generate dose-response curves for this compound.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP, a common downstream signaling molecule for Gi/o-coupled receptors.
-
Cell Culture: Culture cells expressing CB1 or CB2 receptors in the appropriate growth medium until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Prepare a solution of forskolin (an adenylyl cyclase activator) in the assay buffer.
-
-
Agonist Stimulation:
-
Remove the growth medium from the cells and replace it with the assay buffer containing the different concentrations of this compound.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the forskolin solution to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for another predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation:
-
Harvest cells expressing the receptor of interest and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membranes and resuspend them in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, GDP, and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) with gentle shaking.
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Wash the filters with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the counts per minute (CPM) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an independent signaling pathway.[6]
-
Cell Line: Use a commercially available cell line that co-expresses the cannabinoid receptor of interest and a β-arrestin fusion protein linked to a reporter system (e.g., β-galactosidase, luciferase, or GFP).[6]
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to grow overnight.
-
Agonist Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at 37°C.
-
Signal Detection:
-
Add the detection reagents provided with the assay kit.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Analyze the data using non-linear regression to determine the EC50 and Emax for β-arrestin recruitment.
-
Visualizations
Caption: Simplified CB1 receptor signaling pathway upon activation by this compound.
References
- 1. International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Community guidelines for GPCR ligand bias: IUPHAR review 32 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Addressing CP-55,940 Toxicity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with the synthetic cannabinoid CP-55,940 in cell culture experiments.
Troubleshooting Guides
This section offers solutions to common problems observed during the use of CP-55,940.
Problem: Unexpectedly high levels of cell death after CP-55,940 treatment.
-
Question: My cells are showing significant signs of apoptosis (e.g., rounding, detachment, blebbing) even at low concentrations of CP-55,940. What is happening?
Answer: CP-55,940 is a potent cannabinoid receptor agonist that can induce apoptosis in a dose-dependent manner in various cell types.[1][2][3] This process is often mediated through the activation of cannabinoid receptor 1 (CB1), leading to a cascade of intracellular events culminating in programmed cell death.[1][2][4]
-
Question: How can I confirm that CP-55,940 is inducing apoptosis in my cell line?
Answer: You can perform several standard assays to confirm apoptosis:
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2][4]
-
Mitochondrial Membrane Potential Assay: Assesses the loss of mitochondrial membrane potential, a common event in apoptosis.[1][2]
-
DNA Fragmentation Analysis: Looks for the characteristic laddering pattern of DNA fragmentation that occurs during apoptosis.[3]
-
Problem: Inconsistent or variable results with CP-55,940 treatment.
-
Question: I am observing high variability in cell viability between experiments. What could be the cause?
Answer: Inconsistent results can arise from several factors:
-
Cell Density: Ensure you are seeding cells at a consistent density for every experiment.
-
Compound Stability: CP-55,940, like many small molecules, should be stored correctly and freshly diluted for each experiment to avoid degradation.
-
Solvent Effects: Use a consistent and low concentration of the solvent (e.g., DMSO) in both your treated and control wells. High concentrations of solvent can be toxic to cells.
-
-
Question: How can I mitigate the cytotoxic effects of CP-55,940 to study its non-toxic functions?
Answer: The cytotoxic effects of CP-55,940 can be attenuated by targeting the signaling pathways it activates:
-
CB1 Receptor Antagonism: Pre-incubation with a selective CB1 receptor antagonist, such as AM251, has been shown to reduce CP-55,940-induced cell death.[1][2]
-
Calcium Channel Blockade: Since CP-55,940 can increase intracellular calcium levels, using L-type calcium channel blockers like verapamil or diltiazem can partially decrease its cytotoxicity.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of CP-55,940-induced toxicity in cell culture?
A1: The primary mechanism of CP-55,940 toxicity is the induction of apoptosis. This is often initiated through the activation of the CB1 cannabinoid receptor.[1][2][4] This activation leads to an increase in intracellular calcium levels, loss of mitochondrial membrane potential, and subsequent activation of caspase-3, a key executioner of apoptosis.[1][2]
Q2: Is the toxicity of CP-55,940 cell-type specific?
A2: Yes, the cytotoxic effects of CP-55,940 can vary between different cell types. For example, it has been shown to induce apoptosis in human skeletal muscle models and Jurkat cells.[1][3] The expression levels of cannabinoid receptors (CB1 and CB2) on the cell surface can influence the sensitivity of a particular cell line to CP-55,940.
Q3: What are some recommended starting concentrations for CP-55,940 in cell culture experiments?
A3: The effective concentration of CP-55,940 can vary significantly depending on the cell line and the experimental endpoint. It is recommended to perform a dose-response curve starting from a low concentration (e.g., nanomolar range) and increasing to the micromolar range to determine the optimal concentration for your specific experiment. Studies have shown cytotoxic effects in the micromolar range.[1][5]
Q4: Can CP-55,940 affect cell viability assays?
A4: CP-55,940 can directly impact cell viability, which is what assays like MTT, XTT, or CellTiter-Glo are designed to measure. It is important to choose an appropriate assay and to be aware that the compound's effects on metabolic activity could potentially influence the readout of certain viability assays.
Data Presentation
Table 1: Summary of Experimentally Determined Concentrations for Mitigating CP-55,940 Cytotoxicity
| Compound | Target | Effective Concentration | Effect | Reference |
| AM251 | Selective CB1 Receptor Antagonist | 30 µM | Attenuates CP-55,940-induced decrease in cell viability | [1][2] |
| Verapamil | L-type Calcium Channel Blocker | 5 µM | Partially decreases CP-55,940-induced cell death | [1][2] |
| Diltiazem | L-type Calcium Channel Blocker | 5 µM | Partially decreases CP-55,940-induced cell death | [1][2] |
Experimental Protocols
Protocol 1: Assessment of CP-55,940-Induced Apoptosis by Annexin V Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with the desired concentrations of CP-55,940 or vehicle control for the specified duration.
-
Cell Harvesting: Gently wash the cells with cold PBS and then detach them using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Protocol 2: Measurement of Caspase-3 Activity
-
Cell Lysis: After treatment with CP-55,940, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate the reaction at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal is proportional to the caspase-3 activity.
Mandatory Visualizations
Caption: Signaling pathway of CP-55,940-induced apoptosis.
Caption: General workflow for assessing CP-55,940 toxicity.
References
- 1. Synthetic cannabinoid CP-55,940 induces apoptosis in a human skeletal muscle model via regulation of CB1 receptors and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid CP55940 selectively induces apoptosis in Jurkat cells and in ex vivo T-cell acute lymphoblastic leukemia through H2O2 signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining CP55940 Protocols for Reproducible Data
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reproducible data using the synthetic cannabinoid receptor agonist, CP55940.
Frequently Asked Questions (FAQs)
Q1: What is CP55940 and what is its primary mechanism of action?
A1: CP55940 is a high-potency synthetic cannabinoid that acts as a full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2] It is significantly more potent than Δ9-THC.[2] Its effects are primarily mediated through the activation of these G-protein coupled receptors, which subsequently inhibit adenylyl cyclase, reduce cyclic AMP (cAMP) levels, and modulate potassium (K+) and calcium (Ca2+) channel activity.[1][3][4]
Q2: How should I prepare and store CP55940 solutions?
A2: CP55940 is soluble in organic solvents such as ethanol and DMSO up to 100 mM.[2] For in vivo experiments, a common vehicle consists of 5% ethanol, 5% Emulphor-620, and 90% 0.9% saline.[5] For aqueous buffers, it is recommended to first dissolve CP55940 in ethanol and then dilute with the buffer of choice.[6] It is sparingly soluble in aqueous solutions, and it is not recommended to store aqueous solutions for more than one day.[6] For long-term storage, CP55940 should be stored as a crystalline solid at -20°C, where it is stable for at least two years.[6]
Q3: What are the typical effective doses of CP55940 in animal models?
A3: The effective dose of CP55940 can vary significantly depending on the animal model, the route of administration, and the measured endpoint. For example, in mouse models of acute pain, the ED50 for antinociception can range from 0.51 mg/kg in the tail-flick assay to 1.13 mg/kg in the hot plate assay.[1] In behavioral studies, doses as low as 10 µg/kg have been shown to have effects on locomotor activity in rats, while higher doses (e.g., 100 µg/kg) can induce profound hypoactivity.[7] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
Q4: Are there known off-target effects for CP55940?
A4: Yes, CP55940 has been shown to have off-target activities. One study identified 17 off-targets with greater than 50% inhibition at a 10 µM concentration.[8] Some research also suggests potential off-target activity that is not shared with other cannabinoids like THC, which may contribute to cellular toxicity at higher concentrations.[9] Researchers should be aware of these potential off-target effects and consider using appropriate controls to verify that the observed effects are mediated by CB1/CB2 receptors.
Troubleshooting Guides
This section addresses common issues that can lead to a lack of reproducible data in experiments involving CP55940.
Issue 1: High Variability in Behavioral Readouts
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Preparation | Ensure the same person prepares the drug solution for each experiment using a standardized protocol. Always prepare fresh aqueous solutions daily. For organic stock solutions, aliquot and store at -20°C to minimize freeze-thaw cycles. |
| Dose-Dependent Biphasic Effects | CP55940 can have opposing effects at different doses (e.g., locomotor stimulation at low doses and hypoactivity at high doses).[7] Conduct a thorough dose-response study to identify the optimal dose for the desired effect and to avoid the transition zone between stimulation and depression. |
| Aversive Effects of the Compound | At certain doses, CP55940 can be aversive to animals, leading to avoidance behaviors in paradigms like conditioned place preference.[7][10] This can confound the interpretation of results in reward and learning assays. Consider using a dose range that is known to be non-aversive or include appropriate controls to assess aversion. |
| Animal Stress and Habituation | Ensure all animals are properly habituated to the experimental procedures, including handling, injection, and the testing apparatus. Stress can significantly impact behavioral outcomes. |
| Batch-to-Batch Variability | While not extensively documented for CP55940, batch-to-batch variability is a common issue with chemical compounds. If you suspect this is an issue, it is advisable to purchase a larger quantity of a single batch for a complete set of experiments. If a new batch must be used, perform a pilot study to confirm that it produces comparable results to the previous batch. |
Issue 2: Inconsistent In Vitro Assay Results
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Media | CP55940 has poor water solubility.[6] Ensure the compound is fully dissolved in an appropriate organic solvent (e.g., ethanol, DMSO) before diluting in your aqueous assay buffer. The final concentration of the organic solvent should be kept low and consistent across all experimental conditions, including vehicle controls. |
| Compound Adsorption to Plastics | Cannabinoids can be "sticky" and adsorb to plastic surfaces. Use low-adhesion polypropylene tubes and pipette tips whenever possible. Pre-rinsing pipette tips with the solution can also help to ensure accurate delivery of the intended concentration. |
| Cell Line Variability | Ensure you are using a stable cell line with consistent expression levels of CB1 and CB2 receptors. Passage number can affect receptor expression and signaling; therefore, use cells within a defined passage range for all experiments. |
| Ligand-Dependent Efficacy | The efficacy of CP55940 can be assay-dependent.[8] For example, it may act as a full agonist in a cAMP assay but a partial agonist in a β-arrestin recruitment assay.[8] It is important to characterize the compound's activity in your specific assay system. |
Experimental Protocols
Hot Plate Test for Analgesia
This protocol is adapted from methodologies used in studies evaluating the antinociceptive effects of CP55940.[1]
-
Apparatus: A commercial hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Male Swiss mice (22-25 g) are suitable. Animals should be habituated to the laboratory environment for at least 15 minutes before testing.
-
Procedure: a. Record the baseline latency by placing each mouse individually on the hot plate and starting a timer. b. The endpoint is the first sign of nociception, typically paw-licking or jumping.[1] c. Immediately upon observing the endpoint, remove the mouse from the hot plate and record the latency. A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.[11] d. Administer CP55940 or vehicle subcutaneously (s.c.). e. Measure the latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).[1]
-
Data Analysis: The data can be expressed as the raw latency time or as a percentage of the maximum possible effect (%MPE).
Tail-Flick Test for Analgesia
This protocol is based on standard procedures for assessing spinal reflexes to thermal pain.[12][13]
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the ventral surface of the tail.
-
Animals: Mice or rats can be used. Animals should be gently restrained, allowing the tail to be exposed.
-
Procedure: a. Record the baseline tail-flick latency by applying the heat stimulus and measuring the time it takes for the animal to flick its tail out of the beam. b. A cut-off time (e.g., 10-18 seconds) is necessary to prevent tissue damage.[14][15] c. Administer CP55940 or vehicle. d. Measure the tail-flick latency at predetermined time points post-injection.
-
Data Analysis: As with the hot plate test, results can be presented as latency times or %MPE.
Pavlovian Conditioned Approach (PCA)
This protocol is a summary of the methodology used to assess the effects of CP55940 on incentive salience.[16][17]
-
Apparatus: Operant conditioning chambers equipped with a retractable lever (the conditioned stimulus, CS) and a food magazine for pellet delivery (the unconditioned stimulus, US).
-
Animals: Adult male Sprague-Dawley rats are commonly used.[18]
-
Procedure: a. Pre-training: Acclimate the rats to the chambers and the food pellets.[16] b. Conditioning: For several consecutive days, conduct sessions where the presentation of the lever (CS) is paired with the delivery of a food pellet (US). The food delivery is independent of the rat's behavior. c. Drug Administration: Administer different doses of CP55940 or vehicle 30 minutes before each conditioning session.[16]
-
Data Analysis: Behavior is typically categorized as:
-
Sign-tracking: The animal interacts with the lever (CS).
-
Goal-tracking: The animal interacts with the food magazine (where the US is delivered).
-
An intermediate response is also possible.[17] The number, latency, and probability of these responses are measured to determine the effect of CP55940 on the attribution of incentive salience to the reward-paired cue.[16]
-
Quantitative Data Summary
| Parameter | CP55940 Value | Experimental Model | Reference |
| ED50 (Hot Plate) | 1.13 mg/kg (s.c.) | Mouse | [1] |
| ED50 (Tail Flick) | 0.51 mg/kg (s.c.) | Mouse | [1] |
| ED50 (ICSS Depression) | 0.15 mg/kg | Mouse | [5] |
| Ki (CB1 Receptor) | 0.6 - 5.0 nM | Receptor Binding Assay | [2] |
| Ki (CB2 Receptor) | 0.7 - 2.6 nM | Receptor Binding Assay | [2] |
| EC50 (CB1 Receptor) | 0.2 nM | Functional Assay | [2] |
| EC50 (CB2 Receptor) | 0.3 nM | Functional Assay | [2] |
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling cascade initiated by CP55940.
CB2 Receptor Signaling Pathway
Caption: Overview of the CB2 receptor signaling pathway activated by CP55940.
Experimental Workflow for In Vivo Analgesia Studies
Caption: A logical workflow for conducting in vivo analgesia experiments with CP55940.
References
- 1. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Aversive effects of the synthetic cannabinoid CP 55,940 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. diacomp.org [diacomp.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. web.mousephenotype.org [web.mousephenotype.org]
- 16. Effects of the cannabinoid receptor agonist CP-55,940 on incentive salience attribution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pavlovian Conditioned Approach Training in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: CP-547632 (formerly CP59430) vs. Axitinib in Retinal Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Key Characteristics
| Feature | CP-547632 | Axitinib |
| Primary Targets | VEGFR-2, bFGF-R | VEGFR-1, -2, -3, PDGFR |
| Mechanism of Action | ATP-competitive kinase inhibitor | Multi-receptor tyrosine kinase inhibitor |
| Reported In Vivo Models | Corneal Angiogenesis, Tumor Xenografts | Laser-induced Choroidal Neovascularization (CNV), 3D co-culture vessel sprout assay |
| Key Advantage Noted | Potent inhibitor of both VEGF and bFGF pathways | Combined inhibition of VEGF and PDGF pathways may be synergistic |
Mechanism of Action and Signaling Pathways
Both CP-547632 and axitinib target key receptor tyrosine kinases (RTKs) involved in the signaling cascades that drive angiogenesis, the formation of new blood vessels. This process is a critical contributor to the pathology of several retinal diseases, including wet age-related macular degeneration (AMD) and diabetic retinopathy.
CP-547632 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) kinases.[1][2] By blocking the ATP-binding site of these receptors, it prevents their autophosphorylation and subsequent downstream signaling, which is crucial for endothelial cell proliferation and migration.[1][2]
Axitinib is a multi-receptor tyrosine kinase inhibitor that primarily targets VEGFR-1, -2, and -3.[3][4] Its mechanism also involves binding to the ATP-binding site of these receptors, thereby inhibiting their kinase activity and blocking the signaling pathways that promote endothelial cell proliferation, migration, and survival.[3] A key advantage of axitinib is its additional activity against Platelet-Derived Growth Factor (PDGF) receptors, which also play a role in neovascularization.[5]
Comparative Efficacy Data
The following tables summarize the available quantitative data for CP-547632 and axitinib from various preclinical angiogenesis models. It is important to note that these data are not from direct comparative studies and were generated under different experimental conditions.
In Vitro Kinase and Cell-Based Assays
| Compound | Assay | Target | IC50 | Reference |
| CP-547632 | Kinase Assay | VEGFR-2 | 11 nM | [1][2] |
| Kinase Assay | bFGF-R | 9 nM | [1][2] | |
| Cell-Based Phosphorylation | VEGFR-2 | 6 nM | [1][2] | |
| Axitinib | Kinase Assay | VEGFR-1 | 0.1 nM | [6] |
| Kinase Assay | VEGFR-2 | 0.2 nM | [6] | |
| Kinase Assay | VEGFR-3 | 0.1-0.3 nM | [6] |
In Vivo Angiogenesis Models
| Compound | Model | Species | Dosing | Efficacy | Reference |
| CP-547632 | VEGF-induced Corneal Angiogenesis | Mouse | 25 mg/kg, p.o., qd | 75% inhibition | [7][8] |
| VEGF-induced Corneal Angiogenesis | Mouse | 100 mg/kg, p.o., qd | Complete inhibition | [7][8] | |
| Axitinib | Laser-induced CNV | Rat | 0.875 mg/day | Good efficacy | [5] |
| Laser-induced CNV | Mouse | Oral administration | 70.1% inhibition of CNV lesions | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
VEGF-Induced Corneal Angiogenesis (as described for CP-547632)
This in vivo assay provides a functional measure of the inhibition of VEGF-driven neovascularization.
References
- 1. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 4. What is Axitinib used for? [synapse.patsnap.com]
- 5. Axitinib inhibits retinal and choroidal neovascularization in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Tyrosine Kinase Inhibitors for Neovascular Age-Related Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for neovascular age-related macular degeneration (nAMD) is evolving, with tyrosine kinase inhibitors (TKIs) emerging as a promising therapeutic class offering the potential for sustained drug delivery and a reduced treatment burden compared to standard anti-VEGF therapies. This guide provides a comparative overview of the efficacy, mechanism of action, and experimental protocols of several TKIs in development for nAMD, with a focus on providing actionable data for the scientific community. While the initial query focused on CP59430, publicly available information directly linking this compound to AMD is unavailable. However, research has identified CP-547632, also known as PAN-90806, as a relevant TKI that has been investigated for topical administration in nAMD. This guide will compare PAN-90806 with other prominent TKIs in clinical development: Axitinib, Vorolanib, Sunitinib, and Pazopanib.
Mechanism of Action: Targeting Key Angiogenic Pathways
Tyrosine kinase inhibitors are small molecule drugs that penetrate cell membranes to block the intracellular signaling cascades that drive angiogenesis and vascular permeability, key pathological features of nAMD. Unlike monoclonal antibodies that bind to extracellular VEGF-A, TKIs can inhibit multiple receptor tyrosine kinases, including all VEGF receptors (VEGFR-1, -2, and -3) and the platelet-derived growth factor receptor (PDGFR), offering a broader spectrum of anti-angiogenic activity.
The inhibition of both VEGFR and PDGFR pathways is a key differentiator for many TKIs. While VEGF is a potent stimulator of endothelial cell proliferation and migration, PDGF is crucial for the recruitment and survival of pericytes, which support and stabilize newly formed blood vessels. Dual inhibition may therefore lead to a more comprehensive and durable regression of neovascularization.
Below is a diagram illustrating the signaling pathways targeted by these TKIs.
Comparative Efficacy of TKIs in Clinical Trials
The following tables summarize the available quantitative data from clinical trials of various TKIs for the treatment of nAMD. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and endpoints.
Table 1: Efficacy of TKIs in Reducing Treatment Burden
| Drug (Delivery Method) | Trial Phase | Key Finding | Percentage of Patients Rescue-Free | Reduction in Treatment Burden | Citation |
| PAN-90806 (Topical) | Phase 1/2 | Biological response in 45-50% of patients. | Not explicitly reported as rescue-free, but 9 of 20 eyes in one cohort did not require rescue. | Avoided 79% of scheduled rescue injections. | [1][2][3] |
| Axitinib (Intravitreal Insert) | Phase 3 (ongoing) | Sustained disease control. | 73% at 6 months and 33% at 12 months in a Phase 1/2a trial. | 89% reduction at 12 months in a Phase 1/2a trial. | [3][4] |
| Vorolanib (Intravitreal Insert) | Phase 3 (ongoing) | Non-inferiority to aflibercept is being evaluated. | 63% at 6 months in the DAVIO 2 Phase 2 trial. | 88% reduction at 6 months in a Phase 1/2 trial. | [3][5][6] |
| Sunitinib (Intravitreal Depot) | Phase 2b | Median time to first supportive therapy was 5 months. | 48% at 6 months. | 58-63% reduction in injection frequency. | [7][8][9] |
| Pazopanib (Oral) | Phase 1/2 | Did not significantly reduce the need for ranibizumab injections. | 9 of 15 patients completed the study without rescue. | Not demonstrated. | [5][10][11] |
| Pazopanib (Topical) | Phase 2 | Did not reduce as-needed ranibizumab injections by at least 50%. | Not applicable as it was an add-on therapy. | Not demonstrated. | [11][12] |
Table 2: Efficacy of TKIs on Visual and Anatomical Outcomes
| Drug | Trial Phase | Change in Best-Corrected Visual Acuity (BCVA) | Change in Central Subfield Thickness (CST) | Citation |
| PAN-90806 | Phase 1/2 | Showed signals of vision improvement in responders. | Responders had thinner central subfields at baseline and showed improvement. | [1][2] |
| Axitinib | Phase 3 (ongoing) | Stable visual acuity maintained. | Stable anatomical control. | [4] |
| Vorolanib | Phase 3 (ongoing) | Stable visual acuity maintained. | Stable CST. | [6][9] |
| Sunitinib | Phase 2b | Mean change from baseline was approximately 9 letters lower than the control arm. | Consistent with the control arm. | [7] |
| Pazopanib (Oral) | Phase 1/2 | Mean increase of 8.0 ETDRS letters in patients who did not require rescue. | Mean decrease of -50.3 µm in patients who did not require rescue. | [5][10] |
| Pazopanib (Topical) | Phase 2 | Mean increase of 4.32 letters in the 5 mg/mL TID group. | No significant decrease overall, but a mean decrease of 89 µm in a subset of patients. | [12] |
Experimental Protocols: A Methodological Overview
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial results. Below are summaries of the methodologies employed in key trials for the discussed TKIs.
Generalized Experimental Workflow for TKI Clinical Trials in nAMD
The following diagram outlines a typical workflow for a clinical trial investigating a novel TKI for nAMD.
PAN-90806 (Topical Eye Drops)
-
Trial Design: Phase 1/2, dose-ranging, open-label, multicenter study.[13]
-
Patient Population: Treatment-naïve patients with neovascular AMD.[13]
-
Intervention: PAN-90806 topical eye drops administered at varying concentrations (e.g., 2, 6, or 10 mg/mL) once daily for up to 12 weeks.[3] Some cohorts received the drops as monotherapy, while others received them as maintenance therapy following an initial ranibizumab injection.[13]
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Change in BCVA, change in CST, and the need for rescue therapy with an anti-VEGF injection.[2]
-
Key Methodological Details: Rescue therapy (e.g., ranibizumab) was administered based on pre-specified criteria, such as a loss of 10 or more letters in visual acuity and an increase in retinal thickness on optical coherence tomography (OCT).[2] An independent panel of retina experts reviewed data to confirm biological response.[1]
Axitinib (AXPAXLI™ Intravitreal Insert)
-
Trial Design: The SOL-1 trial is a Phase 3, multicenter, randomized, double-masked, parallel-group study.[14] The SOL-R trial is a Phase 3 study evaluating repeat dosing.[14]
-
Patient Population: Treatment-naïve patients with wet AMD.[15]
-
Intervention: The SOL-1 trial will evaluate a single 450 µg axitinib intravitreal implant.[15] The SOL-R trial will have three arms: repeat dosing of the axitinib implant every 6 months, aflibercept 2 mg every 8 weeks, and aflibercept 8 mg every 6 months.[14][16]
-
Primary Endpoint: Non-inferiority in the mean change in BCVA from baseline compared to the aflibercept arm at one year.[14]
-
Key Methodological Details: The SOL-1 trial protocol was modified to include treatment-naïve patients with a visual acuity of approximately 20/80 or better at initial screening, who then must demonstrate a significant visual gain after two initial aflibercept injections to be eligible for randomization.[15]
Vorolanib (EYP-1901 Intravitreal Insert)
-
Trial Design: The LUGANO and LUCIA trials are global, Phase 3, randomized, double-masked, aflibercept-controlled, non-inferiority studies.[6][17][18]
-
Patient Population: Both treatment-naïve and previously treated patients with wet AMD.[6][17]
-
Intervention: Patients are randomized to receive either a 2.7 mg vorolanib intravitreal insert every 6 months or aflibercept 2.0 mg every 8 weeks.[6][17]
-
Primary Endpoint: The difference in the mean change in BCVA from Day 1 to the average of weeks 52 and 56 compared to the aflibercept arm.[17][18]
-
Key Methodological Details: All patients receive three monthly loading doses of aflibercept before randomization.[6][17] Patients in the vorolanib arm receive sham injections every 8 weeks to maintain masking.[6][17] Supplemental aflibercept is available in both arms based on pre-specified criteria starting at week 12.[6]
Sunitinib (GB-102 Intravitreal Depot)
-
Trial Design: The ALTISSIMO trial was a Phase 2b, masked, controlled, dose-ranging study.[7]
-
Patient Population: Patients with wet AMD who had received at least three prior anti-VEGF injections.[9]
-
Intervention: Intravitreal injection of GB-102 (1 mg or 2 mg) at baseline and month 6, compared to a control arm receiving aflibercept every 2 months. The 2 mg dose was discontinued due to safety concerns.[7][8]
-
Primary Endpoint: Median time to first supportive therapy with an anti-VEGF inhibitor.[7]
-
Secondary Endpoints: Mean change in BCVA and CST from baseline.[7]
Pazopanib (Oral and Topical)
-
Oral Formulation Trial Design: A Phase 1/2, multicenter, open-label study.[5]
-
Oral Formulation Patient Population: Patients with subfoveal choroidal neovascularization secondary to AMD.[5]
-
Oral Formulation Intervention: 15 mg oral pazopanib once daily for 28 days.[5][10]
-
Topical Formulation Trial Design: A Phase 2b, multicountry, randomized, parallel-group, double-masked, active and placebo-controlled, dose-ranging study.[11][19]
-
Topical Formulation Patient Population: Patients whose AMD was previously managed by anti-VEGF intravitreal injections.[11]
-
Topical Formulation Intervention: Pazopanib eye drops at various concentrations and frequencies for 52 weeks, with as-needed ranibizumab injections available.[11]
-
Primary Endpoints: Change in BCVA and CST at day 29 for the oral study, and BCVA and injection frequency at week 52 for the topical study.[5][11]
Conclusion
Tyrosine kinase inhibitors represent a significant advancement in the treatment of nAMD, with the potential to dramatically reduce treatment burden while maintaining visual and anatomical outcomes. Axitinib and vorolanib, delivered via sustained-release intravitreal inserts, are currently in late-stage clinical development and have shown promising results in earlier trials. Sunitinib, as an intravitreal depot, has also demonstrated the potential for extended duration of action. The topical formulation of PAN-90806 (CP-547632) showed early signs of biological activity, but its development has been hampered by ocular surface side effects. Oral pazopanib showed some efficacy in a small study but did not reduce the need for rescue therapy, and the topical formulation did not demonstrate a significant benefit beyond as-needed anti-VEGF injections.
As the results of ongoing Phase 3 trials become available, a clearer picture of the comparative efficacy and safety of these agents will emerge, paving the way for a new era in the management of nAMD. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and clinicians in this rapidly evolving field.
References
- 1. PanOptica, Inc. Reports Positive Results From Phase 1/2 Clinical Trial Of PAN-90806, A Novel Topical Anti-VEGF Eye Drop - BioSpace [biospace.com]
- 2. modernretina.com [modernretina.com]
- 3. Tyrosine Kinase Inhibitors for Wet AMD and Diabetic Retinopathy | Retinal Physician [retinalphysician.com]
- 4. Axitinib Implant for Age-Related Macular Degeneration · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The Ophthalmologist | EYP-1901 Advances to Phase III [theophthalmologist.com]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. retina-specialist.com [retina-specialist.com]
- 9. retinaroundup.com [retinaroundup.com]
- 10. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 11. Clinical evaluation of pazopanib eye drops versus ranibizumab intravitreal injections in subjects with neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pazopanib eye drops: a randomised trial in neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging Therapies in Neovascular Age-Related Macular Degeneration in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ophthalmologytimes.com [ophthalmologytimes.com]
- 15. FDA Modifies Axpaxli Trial Protocol | New Retinal Physician [newretinalphysician.com]
- 16. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. brief.euretina.org [brief.euretina.org]
- 19. trial.medpath.com [trial.medpath.com]
Validating CP59430's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CP59430's performance against other cannabinoid receptor agonists and non-cannabinoid analgesics. Supported by experimental data, this document details the compound's mechanism of action through key signaling pathways and offers comprehensive experimental protocols for validation.
This compound is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes, including pain, mood, and appetite. The activation of these G-protein coupled receptors (GPCRs) by agonists like this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, specifically the inhibition of voltage-gated calcium (Ca2+) channels and the activation of inwardly rectifying potassium (K+) channels.[2] These actions collectively contribute to the modulation of neuronal excitability and neurotransmitter release, underpinning the analgesic and other central nervous system effects of cannabinoid agonists.
Comparative Analysis of Cannabinoid Receptor Agonists
To objectively evaluate the pharmacological profile of this compound, it is essential to compare its binding affinity (Ki) and functional potency (EC50/IC50) with other well-characterized cannabinoid agonists. The following tables summarize these key parameters for this compound and a selection of alternative compounds at both human CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity | Reference |
| This compound | 0.6 - 5.0 | 0.7 - 2.6 | Non-selective | |
| WIN55,212-2 | 1.9 - 16.7 | 0.28 - 3.7 | Slightly CB2 selective | [3] |
| ACEA | 1.4 | >2000 | Highly CB1 selective | |
| JWH-018 | 9.0 | 2.94 | Slightly CB2 selective | [4] |
| Δ⁹-THC | 25.1 - 41 | 35.2 | Non-selective | [3] |
| Table 1: Comparative Binding Affinities (Ki) of Cannabinoid Receptor Agonists. |
| Compound | CB1 EC50/IC50 (nM) | CB2 EC50/IC50 (nM) | Assay Type | Reference |
| This compound | 0.2 | 0.3 | cAMP Inhibition | |
| WIN55,212-2 | 7.4 | - | cAMP Inhibition | |
| JWH-018 | 102 | 133 | cAMP Inhibition | [4] |
| Δ⁹-THC | - | - | - | - |
| Table 2: Comparative Functional Potencies (EC50/IC50) of Cannabinoid Receptor Agonists. |
Comparison with Non-Cannabinoid Analgesics
While cannabinoid agonists like this compound offer a distinct mechanism for pain relief, it is valuable to contrast their action with traditional non-opioid analgesics.
| Analgesic Class | Primary Mechanism of Action | Key Molecular Targets |
| Cannabinoid Agonists | Activation of CB1 and CB2 receptors, leading to modulation of neurotransmitter release. | CB1 and CB2 Receptors |
| NSAIDs | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. | COX-1 and COX-2 |
| Opioids | Activation of mu, delta, and kappa opioid receptors, leading to inhibition of ascending pain pathways. | Opioid Receptors |
| Local Anesthetics | Blockade of voltage-gated sodium channels, preventing the initiation and propagation of nerve impulses. | Sodium Channels |
| Table 3: Comparison of Mechanisms of Action with Non-Cannabinoid Analgesics. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling cascade initiated by this compound and a typical experimental workflow for its validation.
Caption: this compound signaling pathway.
Caption: Experimental workflow for validation.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors.
-
[³H]CP-55,940 (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), [³H]CP-55,940 (at a concentration near its Kd, e.g., 0.5-1 nM), and varying concentrations of this compound in binding buffer. For non-specific binding control, add a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, providing its functional potency (EC50).
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
This compound (test compound).
-
Forskolin (adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based).
-
Cell culture medium.
-
Stimulation buffer.
Procedure:
-
Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound in stimulation buffer for a short period (e.g., 15 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production).
References
- 1. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Cross-Validation of CP59430's Efficacy: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive comparison of the synthetic cannabinoid agonist CP59430 (also known as CP-55,940) with other commonly used cannabinoid receptor agonists, WIN-55,212-2 and HU-210. This guide synthesizes experimental data across various cell lines to offer an objective overview of their respective potencies and cellular effects.
This compound is a potent, non-selective full agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2] Its high affinity and efficacy have made it a valuable research tool for investigating the endocannabinoid system.[3] However, understanding its effects in different cellular contexts is crucial for the accurate interpretation of experimental results and for guiding the development of novel therapeutics. This guide presents a cross-validation of this compound's effects by comparing its performance with WIN-55,212-2, an aminoalkylindole derivative, and HU-210, a classical cannabinoid analog.[4][5]
Comparative Analysis of Cannabinoid Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of this compound, WIN-55,212-2, and HU-210 for cannabinoid receptors, as well as their effects in various cell lines.
Table 1: Receptor Binding Affinity and Potency
| Compound | Receptor | Ki (nM) | EC50/IC50 (nM) | Assay Type | Source |
| This compound (CP-55,940) | CB1 | 0.58 - 5.0 | 0.2 (EC50) | Receptor Binding / Functional Assay | [1] |
| CB2 | 0.68 - 2.6 | 0.3 (EC50) | Receptor Binding / Functional Assay | [1] | |
| GPR55 | - | 5 (EC50) | Functional Assay | [2] | |
| WIN-55,212-2 | CB1 | ~4.5 | - | Receptor Binding | [6] |
| CB2 | Slightly higher than CB1 | - | Receptor Binding | [4] | |
| HU-210 | CB1 | 0.061 | - | Receptor Binding | [7] |
| CB2 | High Affinity | - | Receptor Binding | [4] |
Table 2: Cellular Effects in Different Cell Lines
| Cell Line | Compound | Effect | Quantitative Data | Source |
| Human Embryonic Rhabdomyosarcoma (RD) | CP-55,940 | Decreased cell viability, induced apoptosis | Concentration-dependent | [8] |
| Human Bronchial Epithelial (16HBE14o-) | CP-55,940 | Decreased forskolin-induced cAMP accumulation | Concentration-dependent | [9] |
| Glioma (C6 and U373) | CP-55,940 | Decreased cell viability, induced apoptosis | - | [10] |
| Endometriotic Epithelial (12Z) | WIN-55,212-2 | Reduced Erk 1/2 activation | Significant reduction | [11][12] |
| Various Cancer Cell Lines (Lung, Testicular, Neuroblastoma) | WIN-55,212-2 | Reduced cell viability, induced apoptosis | Dose-dependent | [13] |
| CHO-hCB2 cells | CP-55,940 | Inhibition of cAMP production | - | [14] |
| Mouse Spleen Membranes | CP-55,940 | [35S]GTPγS binding | - | [14] |
Signaling Pathways and Experimental Workflows
The activation of cannabinoid receptors by agonists like this compound initiates a cascade of intracellular signaling events. A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9] This is a Gi/o-protein coupled receptor-mediated pathway. Furthermore, cannabinoid receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway.[11][12][15]
A common experimental workflow to assess the functional consequence of receptor activation is the [³⁵S]GTPγS binding assay. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
References
- 1. CP 55,940 - Wikipedia [en.wikipedia.org]
- 2. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 3. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptors and Channels Targeted by Synthetic Cannabinoid Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. HU-210 - Wikipedia [en.wikipedia.org]
- 8. Synthetic cannabinoid CP-55,940 induces apoptosis in a human skeletal muscle model via regulation of CB1 receptors and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virodhamine and CP55,940 modulate cAMP production and IL-8 release in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 12. Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Synthetic Cannabinoid WIN 55,212-2 Elicits Death in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on CP59430 for Age-Related Macular Degeneration
A comprehensive search for the investigational compound CP59430 has yielded no publicly available data regarding its mechanism of action, therapeutic targets, or performance in the context of Age-related Macular Degeneration (AMD) or any other retinal diseases.
Despite extensive searches for "this compound" in relation to AMD, retinal disease, ophthalmic use, and clinical trials, no relevant scientific literature, clinical trial registrations, or other publications were identified. This lack of information prevents a comparative analysis against current AMD treatments as requested.
The initial search strategy aimed to first understand the fundamental properties of this compound and then to identify studies comparing it to established AMD therapies. However, the foundational information about this compound is not present in the public domain.
It is possible that this compound is an internal designation for a compound in very early stages of development and has not yet been disclosed publicly. Alternatively, the identifier may be inaccurate or the compound may not be under investigation for ophthalmic conditions.
For the benefit of the intended audience of researchers, scientists, and drug development professionals, a brief overview of the current therapeutic landscape for AMD is provided below.
Current Treatment Landscape for Age-Related Macular Degeneration
Age-related macular degeneration is a leading cause of vision loss in older adults and is broadly classified into two forms: dry (atrophic) AMD and wet (neovascular) AMD.
Dry AMD: Treatment for dry AMD is primarily focused on slowing its progression. The Age-Related Eye Disease Study (AREDS and AREDS2) has shown that a specific formulation of antioxidant vitamins and minerals can reduce the risk of progression to advanced AMD.
Wet AMD: The standard of care for wet AMD involves intravitreal injections of anti-vascular endothelial growth factor (anti-VEGF) agents. These drugs work by inhibiting the growth of abnormal blood vessels in the macula, thereby reducing fluid leakage and preserving vision. Commonly used anti-VEGF therapies include:
-
Ranibizumab (Lucentis®)
-
Aflibercept (Eylea®)
-
Bevacizumab (Avastin®) - used off-label
-
Brolucizumab (Beovu®)
-
Faricimab (Vabysmo®) - also targets Angiopoietin-2
Photodynamic therapy (PDT) with verteporfin is another, less commonly used, treatment option for certain types of wet AMD.
Due to the absence of information on this compound, a direct comparison with these established treatments, including data tables and experimental protocols, cannot be generated at this time. Further inquiries with the developing entity or monitoring of scientific publications and clinical trial registries will be necessary to obtain information on this compound if and when it becomes publicly available.
Replicating Published Findings on CP 55,940: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic cannabinoid agonist CP 55,940, with a focus on replicating published findings. It includes a comparative analysis of its pharmacological properties, detailed experimental protocols for key assays, and a discussion of the challenges and potential discrepancies in the research landscape.
CP 55,940 is a potent, non-selective full agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2][3] It is significantly more potent than Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis.[2][3][4] This high potency and efficacy make it a valuable research tool for studying the endocannabinoid system, but also contribute to the complexities of replicating and interpreting experimental results.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity and functional potency of CP 55,940 compared to other well-known cannabinoid ligands. These values are compiled from multiple sources and represent a consensus in the literature. It is important to note that slight variations in experimental conditions can lead to different absolute values.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Notes |
| CP 55,940 | 0.58 - 5.0 [1][2][5][6] | 0.68 - 2.6 [1][2][5][6] | High affinity for both CB1 and CB2 receptors. |
| Δ9-THC | ~40 | ~35.2 | Lower affinity compared to CP 55,940.[2][4] |
| WIN 55,212-2 | ~2.4 - 16.7 | ~3.7 | Structurally dissimilar agonist, also with high affinity. |
| Anandamide (AEA) | ~87.7 - 239.2 | ~439.5 | Endogenous cannabinoid with lower affinity. |
Table 2: Functional Potency (EC50/IC50, nM)
| Assay | CP 55,940 (nM) | Δ9-THC (nM) | WIN 55,212-2 (nM) |
| [35S]GTPγS Binding (EC50) | 3.4 - 27.3[4][7] | 167.4[4] | - |
| Adenylyl Cyclase Inhibition (IC50) | 1.83 (CB1), 2.89 (CB2)[4] | 16.5 (CB1), 41.8 (CB2)[4] | - |
| Inhibition of Neurotransmitter Release (EC50) | ~20 (Hippocampal ACh)[8] | - | - |
Key Signaling Pathways
CP 55,940, as a CB1 and CB2 receptor agonist, primarily signals through Gi/o proteins. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[9]
Caption: CP 55,940 signaling cascade via G-protein coupling.
Experimental Protocols
Replicating findings requires meticulous attention to experimental detail. Below are synthesized protocols for key assays used to characterize CP 55,940's effects, based on information from multiple published studies.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of CP 55,940 for cannabinoid receptors.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing CB1 or CB2 receptors in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in a suitable assay buffer.
-
Binding Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% bovine serum albumin (BSA), pH 7.4.[5]
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]CP-55,940 (radioligand), and a range of concentrations of unlabeled CP 55,940 (competitor). Incubate at 30°C for 60-90 minutes.[5]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).[5]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a beta-scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by CP 55,940.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Buffer: A common assay buffer contains 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 1 mM dithiothreitol (DTT), pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [35S]GTPγS, GDP (to regulate basal binding), and varying concentrations of CP 55,940. Incubate at 30°C for 60 minutes.
-
Separation and Quantification: Terminate the reaction by rapid filtration and wash the filters. Measure the bound [35S]GTPγS using a scintillation counter. Homogeneous formats like Scintillation Proximity Assay (SPA) can also be used, which do not require a separation step.[10][11][12]
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of CP 55,940 to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity by CP 55,940.
Caption: Logical flow of a cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture: Culture cells stably expressing CB1 or CB2 receptors (e.g., HEK293 or CHO cells) in appropriate media.
-
Assay Buffer: Use a stimulation buffer such as Hank's Balanced Salt Solution (HBSS) containing HEPES, BSA, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[1]
-
Assay Procedure:
-
Plate the cells in a 384-well plate.
-
Pre-incubate the cells with varying concentrations of CP 55,940.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 5 µM).[13]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]
-
Data Analysis: Generate a standard curve to convert the raw signal to cAMP concentrations. Plot the cAMP concentration against the log concentration of CP 55,940 to determine the IC50 value.
Challenges and Considerations for Replication
Replicating findings on CP 55,940 can be challenging due to several factors:
-
Ligand-Specific Effects: Different cannabinoid agonists, even those acting on the same receptor, can stabilize distinct receptor conformations, leading to varied downstream signaling.[14][15] This phenomenon, known as biased agonism, can result in different functional outcomes depending on the specific assay and cell type used.
-
Experimental Variability: Minor differences in experimental protocols, such as buffer composition, incubation times, temperature, and cell passage number, can significantly impact the results.
-
Lack of Standardization: The field of cannabinoid research has faced challenges with the lack of standardized reagents and methodologies, making direct comparisons between studies difficult.[4][9][16][17][18]
-
In Vivo Complexity: In vivo studies introduce additional variables, including pharmacokinetics, metabolism, and off-target effects, which can influence the observed outcomes. For instance, the behavioral effects of CP 55,940 can be dose-dependent and may differ between animal models.[19][20]
Recommendations for Researchers:
-
Thorough Reporting: To enhance reproducibility, it is crucial for researchers to provide detailed and transparent descriptions of their experimental methods.
-
Use of Reference Compounds: Including well-characterized reference compounds like CP 55,940 in experiments can help to benchmark results and facilitate comparisons across studies.
-
Multiple Assays: Employing a battery of different functional assays can provide a more comprehensive understanding of a compound's pharmacological profile and help to identify potential biased agonism.
-
Awareness of Context: Researchers should be mindful of the experimental context and how it might influence the results, and interpret their findings accordingly.
By carefully considering these factors and adhering to rigorous experimental practices, the scientific community can work towards improving the reproducibility and reliability of research on CP 55,940 and other cannabinoid compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. glpbio.cn [glpbio.cn]
- 3. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Examination of the effect of the cannabinoid receptor agonist, CP 55,940, on electrically evoked transmitter release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges and Barriers in Conducting Cannabis Research - The Health Effects of Cannabis and Cannabinoids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Regulatory Barriers to Research on Cannabis and Cannabinoids: A Proposed Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 18. realmofcaring.org [realmofcaring.org]
- 19. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Benchmarking CP-55,940: A Comparative Analysis Against Industry-Standard Cannabinoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic cannabinoid agonist CP-55,940 against two industry-standard compounds: the synthetic agonist WIN 55,212-2 and the endogenous cannabinoid anandamide. The following sections present a detailed analysis of their receptor binding affinities, functional activities, and a summary of their in vivo effects, supported by experimental data and detailed methodologies.
Overview of Compared Compounds
CP-55,940 is a potent, non-selective bicyclic cannabinoid agonist that exhibits high affinity for both the CB1 and CB2 receptors.[1] Developed by Pfizer in 1974, it mimics the effects of Δ9-tetrahydrocannabinol (Δ9-THC) and is reported to be significantly more potent.[2]
WIN 55,212-2 is an aminoalkylindole derivative that also acts as a potent, full agonist at cannabinoid receptors.[3][4] It is structurally distinct from classical cannabinoids and is noted for its relatively high affinity, with some reports suggesting a degree of selectivity for the CB2 receptor.[5]
Anandamide (AEA) is an endogenous fatty acid neurotransmitter that was the first endocannabinoid to be discovered.[6] It acts as a partial agonist at cannabinoid receptors and plays a crucial role in the body's endocannabinoid system, influencing mood, appetite, and pain perception.[7][8]
Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical determinant of its potency. The affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for CP-55,940, WIN 55,212-2, and anandamide at human CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity |
| CP-55,940 | 0.5 - 5.0 | 0.69 - 2.8 | Non-selective |
| WIN 55,212-2 | 62.3 | 3.3 | CB2-selective (~19-fold) |
| Anandamide | 78.2 | >1000 | CB1-selective |
Note: Ki values can vary between different studies and experimental conditions.
In Vitro Functional Activity
The functional activity of these agonists is commonly assessed through GTPγS binding assays and adenylyl cyclase inhibition assays. The GTPγS binding assay measures the activation of G-proteins coupled to the cannabinoid receptors, while the adenylyl cyclase inhibition assay quantifies the downstream effect of receptor activation.
| Compound | GTPγS Binding (EC50, nM) | Adenylyl Cyclase Inhibition (IC50, nM) |
| CP-55,940 | ~1-10 | ~1-10 |
| WIN 55,212-2 | ~1-20 | ~1-20 |
| Anandamide | ~50-200 | ~50-500 |
Note: EC50 and IC50 values are approximate and can vary based on the specific assay conditions and cell types used.
In Vivo Effects: A Summary
CP-55,940, WIN 55,212-2, and anandamide have all been extensively studied in various in vivo models, demonstrating a range of physiological effects, primarily related to their interaction with the endocannabinoid system.
-
Analgesia: All three compounds have demonstrated analgesic effects in models of acute, inflammatory, and neuropathic pain.[9][10] Systemic administration of CP-55,940 and WIN 55,212-2 has been shown to attenuate hyperalgesia in various pain models.[9][10]
-
Anti-inflammatory Effects: The activation of cannabinoid receptors, particularly CB2, is associated with anti-inflammatory responses. WIN 55,212-2, with its CB2 selectivity, has been noted for its potential in modulating inflammatory processes.
-
Psychoactive Effects: Due to its potent agonism at the CB1 receptor, which is abundant in the central nervous system, CP-55,940 can induce psychoactive effects similar to THC.[11] WIN 55,212-2 also exhibits psychoactive properties. Anandamide's psychoactive effects are generally considered to be milder and shorter-lived due to its rapid enzymatic degradation.
Experimental Protocols
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either the human CB1 or CB2 receptor.
-
Radioligand: A radiolabeled cannabinoid with high affinity, such as [3H]CP-55,940 or [3H]WIN 55,212-2, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activation of G-proteins coupled to cannabinoid receptors by an agonist.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the cannabinoid receptor of interest are prepared.
-
Reaction Mixture: The membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the agonist.
-
Incubation: The reaction is carried out at 30°C for 60 minutes.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS.
-
Washing: The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: The radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The amount of specific [³⁵S]GTPγS binding is plotted against the agonist concentration, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined using non-linear regression.[6][13]
Visualizations
Caption: Cannabinoid receptor signaling pathway.
Caption: Receptor binding assay workflow.
Caption: Key characteristics comparison.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The third transmembrane helix of the cannabinoid receptor plays a role in the selectivity of aminoalkylindoles for CB2, peripheral cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Analgesic Potential of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Potential of CP-55940
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic cannabinoid CP-55940 with other therapeutic alternatives, focusing on its analgesic, anti-inflammatory, and neuroprotective effects. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of this potent cannabinoid agonist.
Analgesic Effects: A Potent Alternative in Pain Management
CP-55940 has demonstrated significant dose-dependent antinociceptive effects in various preclinical pain models.[1][2][3] Its potency is notably higher than that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[4]
Comparison with Other Analgesics:
In acute pain models, such as the hot plate and tail flick assays in mice, CP-55940 has shown synergistic analgesic effects when combined with the μ-opioid receptor agonist morphine.[2][3] This suggests a potential for opioid-sparing strategies in pain management. Furthermore, synergistic interactions have also been observed with the α2-adrenoceptor agonist dexmedetomidine in the hot plate assay.[2][3]
| Compound | Animal Model | Assay | ED₅₀ (mg/kg) | Key Findings | Reference |
| CP-55940 | Mouse | Hot Plate | 1.13 | Dose-dependent antinociception. Synergistic effects with morphine and dexmedetomidine. | [2] |
| CP-55940 | Mouse | Tail Flick | 0.51 | Dose-dependent antinociception. Synergistic effects with morphine. | [2] |
| Morphine | Mouse | Hot Plate | 29.4 | Additive effects with dexmedetomidine. | [2] |
| Morphine | Mouse | Tail Flick | 11.3 | Additive effects with dexmedetomidine. | [2] |
| Dexmedetomidine | Mouse | Hot Plate | 0.066 | Additive effects with morphine. | [2] |
| Dexmedetomidine | Mouse | Tail Flick | 0.023 | Additive effects with morphine. | [2] |
| Δ⁹-THC | Rat | Acid-Stimulated Stretching | - | Dose-dependently blocked acid-stimulated stretching. | [5] |
| Ketoprofen (NSAID) | Rat | Acid-Stimulated Stretching & Acid-Depressed ICSS | 1 mg/kg | Blocked both acid-stimulated stretching and acid-induced depression of intracranial self-stimulation (ICSS). | [5] |
Anti-Inflammatory Properties: Targeting Inflammatory Pathways
CP-55940 exhibits potent anti-inflammatory effects, primarily mediated through the activation of cannabinoid receptor 2 (CB2), which is highly expressed in immune cells.[6][7] Activation of CB2 receptors by CP-55940 can lead to a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-2, and TNF-α, and can also inhibit immune cell migration.[6]
Comparison with Other Anti-Inflammatory Agents:
While direct comparative studies with NSAIDs are limited, the mechanism of action of CP-55940 offers a distinct advantage. Unlike NSAIDs which primarily target cyclooxygenase (COX) enzymes, CP-55940's anti-inflammatory effects are mediated by the cannabinoid system, suggesting a different and potentially complementary approach to treating inflammatory conditions.
| Compound | Cell/Animal Model | Key Findings | Reference |
| CP-55940 | Rat Macrophages | Decreased in vitro migration. | [6] |
| CP-55940 | Murine Microglia | Inhibited nitric oxide (NO) release. | [8] |
| WIN 55,212-2 | Murine Microglia | Inhibited TNF-α release. | [8] |
| Indomethacin (NSAID) | Rat (Carrageenan-induced paw edema) | Reduces paw swelling in a dose-dependent manner. | [9] |
Neuroprotective Potential: A Shield Against Neuronal Damage
CP-55940 has demonstrated neuroprotective properties in various in vitro models of neuronal injury. It has been shown to protect cultured cortical neurons from glutamatergic excitotoxicity.[10] This neuroprotective effect is often attributed to its ability to modulate intracellular calcium levels and inhibit excitotoxicity.
Comparison with Other Neuroprotective Agents:
In studies comparing different cannabinoid agonists, CP-55940, along with Δ⁹-THC, HU-210, and WIN 55,212-2, showed varying effects on cell viability depending on the cellular conditions. Under stressful conditions (glucose- and serum-free medium), these agonists significantly reduced the viability of N18TG2 neuroblastoma cells.[10] However, in a model of Alzheimer's disease, CP-55940 demonstrated multi-target effects, including the inhibition of amyloid-beta aggregation and tau phosphorylation, suggesting a complex and potentially beneficial role in neurodegenerative diseases.[11][12]
| Compound | Cell Model | Insult | Key Findings | Reference |
| CP-55940 | Cultured Cortical Neurons | Glutamatergic Excitotoxicity | Protected against cell death. | [10] |
| CP-55940 | N18TG2 Neuroblastoma Cells | Glucose and Serum Deprivation | Reduced cell viability. | [10] |
| Δ⁹-THC | N18TG2 Neuroblastoma Cells | Glucose and Serum Deprivation | Reduced cell viability. | [10] |
| HU-210 | N18TG2 Neuroblastoma Cells | Glucose and Serum Deprivation | Reduced cell viability. | [10] |
| WIN 55,212-2 | N18TG2 Neuroblastoma Cells | Glucose and Serum Deprivation | Reduced cell viability. | [10] |
| CP-55940 | PSEN1 E280A Cholinergic-Like Neurons (Alzheimer's Model) | - | Inhibited amyloid-beta aggregation and tau phosphorylation. | [11][12] |
Experimental Protocols
Analgesia: Hot Plate Test (Mouse)
-
Objective: To assess the thermal nociceptive response.
-
Apparatus: A metal plate maintained at a constant temperature (e.g., 55°C).[2][13]
-
Procedure:
-
Administer CP-55940 or the comparative drug (e.g., morphine, dexmedetomidine) to mice, typically via subcutaneous injection.[2]
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse on the hot plate.[2]
-
Record the latency to the first sign of a nocifensive response, such as paw licking or jumping.[2][13]
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[14]
-
-
Data Analysis: The latency to response is measured. An increase in latency indicates an analgesic effect. The percentage of maximal possible effect (%MPE) can be calculated.
Anti-Inflammation: Carrageenan-Induced Paw Edema (Rat)
-
Objective: To evaluate the anti-inflammatory activity of a compound in an acute inflammation model.
-
Procedure:
-
Inject a solution of carrageenan (e.g., 1% in saline) subcutaneously into the plantar surface of a rat's hind paw to induce inflammation.[9][15]
-
Administer CP-55940 or a comparative drug (e.g., indomethacin) either before or after the carrageenan injection, depending on the study design.[9]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[16]
-
-
Data Analysis: The increase in paw volume is a measure of edema. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Neuroprotection: NMDA-Induced Excitotoxicity in Neuronal Cultures
-
Objective: To assess the ability of a compound to protect neurons from excitotoxic cell death induced by N-methyl-D-aspartate (NMDA).
-
Cell Culture: Primary cortical or hippocampal neurons are cultured for a sufficient period to allow for the development of functional NMDA receptors (typically >10 days in vitro).[17]
-
Procedure:
-
Pre-treat the neuronal cultures with CP-55940 or a comparative compound for a specified duration.
-
Expose the cultures to a toxic concentration of NMDA (e.g., 100-300 µM) for a defined period (e.g., 30 minutes).[18]
-
After the NMDA exposure, wash the cells and incubate them in fresh medium for 24 hours.
-
Assess cell viability using methods such as the MTT assay, LDH release assay, or by counting surviving neurons.[19]
-
-
Data Analysis: The percentage of cell survival in the treated groups is compared to the control group (exposed to NMDA without any protective agent).
Signaling Pathways and Experimental Workflows
The therapeutic effects of CP-55940 are primarily mediated through its interaction with the CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs).
Caption: CP-55940 signaling through CB1 and CB2 receptors.
Caption: Workflow for preclinical testing of CP-55940.
References
- 1. Dissociable effects of the cannabinoid receptor agonists Δ9-tetrahydrocannabinol and CP55940 on pain-stimulated versus pain-depressed behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with mu opioid receptor and alpha2-adrenoceptor agonists in acute pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 5. Dissociable Effects of the Cannabinoid Receptor Agonists Δ9-Tetrahydrocannabinol and CP55940 on Pain-Stimulated Versus Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Subtype Selective Cannabinoid CB2 Receptor Agonists as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dual neuroprotective–neurotoxic profile of cannabinoid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Target Effects of the Cannabinoid CP55940 on Familial Alzheimer’s Disease PSEN1 E280A Cholinergic-Like Neurons: Role of CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Direct evidence that excitotoxicity in cultured neurons is mediated via N-methyl-D-aspartate (NMDA) as well as non-NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CP59430 Delivery Methods for Preclinical Research
For researchers, scientists, and drug development professionals, the choice of drug delivery method is a critical determinant of experimental outcomes. This guide provides a comparative analysis of common delivery methods for the potent synthetic cannabinoid agonist, CP59430, focusing on intraperitoneal, subcutaneous, and oral administration routes. This analysis is supported by experimental data from preclinical studies to inform the selection of the most appropriate method for specific research objectives.
The efficacy and pharmacokinetic profile of this compound, a widely used tool in cannabinoid research, are significantly influenced by its route of administration. While direct comparative pharmacokinetic data for this compound across different delivery methods is limited in published literature, this guide compiles available data and draws comparisons from studies on other cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), to provide a comprehensive overview.
Comparative Overview of Delivery Methods
The selection of a delivery method for this compound in preclinical rodent models hinges on the desired onset, duration of action, and the specific research question. The most common routes—intraperitoneal and subcutaneous injections—offer distinct advantages and disadvantages in terms of bioavailability and pharmacokinetic profiles. Oral administration, while less common for this compound, is also considered for its clinical relevance.
| Delivery Method | Onset of Action | Bioavailability | Key Considerations |
| Intraperitoneal (IP) Injection | Rapid | Moderate to High | Risk of injection into organs; potential for rapid peak concentrations followed by a fast decline. |
| Subcutaneous (SC) Injection | Slower, more sustained | High | Forms a drug depot, leading to prolonged absorption and a more stable plasma concentration over time. |
| Oral Gavage (PO) | Slowest | Low and variable | Subject to first-pass metabolism in the liver, which significantly reduces the amount of active compound reaching systemic circulation.[1] |
Quantitative Data Comparison
Table 1: Illustrative Pharmacokinetic Parameters of Cannabinoids by Delivery Route in Rodents
| Cannabinoid | Delivery Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Bioavailability (%) | Species |
| THC | Intraperitoneal | 5 | 198 ± 20 | 30 | Not Reported | Mouse |
| Lenalidomide | Intraperitoneal | 10 | 8343 | 10 | 105 | Mouse[2][3] |
| THC & CBD | Subcutaneous | Not Specified | Slow rise to a low plateau | Not Reported | Not Reported | Rat[4] |
| Docetaxel | Intraperitoneal | Not specified | Similar to IV | Not Reported | 69 | Mouse[3] |
| Lenalidomide * | Oral | 10 | 2447 | 40 | 75 | Mouse[2][3] |
| THC & CBD | Oral | Not Specified | Low and variable | Not Reported | <10 | Rat[1] |
Note: Data for Lenalidomide and Docetaxel are included to illustrate the general pharmacokinetic differences between administration routes for small molecules, in the absence of comprehensive data for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are standard protocols for the administration of cannabinoids in rodents and for assessing their characteristic effects.
Vehicle Preparation for this compound
A common vehicle for dissolving this compound for injection consists of a mixture of ethanol, a surfactant such as Emulphor-620 or Tween 80, and saline. A typical ratio is 1:1:18 of ethanol:surfactant:saline.[5][6][7] For subcutaneous injections, an oil-based vehicle like sesame oil can also be used to achieve a slower release.[4]
Administration Protocols
-
Intraperitoneal (IP) Injection: The animal is securely restrained, and the injection is administered into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Subcutaneous (SC) Injection: The injection is made into a loose fold of skin, typically between the shoulder blades. This creates a "depot" from which the drug is gradually absorbed.
-
Oral Gavage (PO): A gavage needle is carefully inserted into the esophagus to deliver the substance directly into the stomach. This method ensures accurate dosing for oral administration.
Cannabinoid Tetrad Assay
The cannabinoid tetrad is a series of four tests used to assess the cannabimimetic activity of a compound in rodents.[4][8] The four components are:
-
Hypomotility: Spontaneous activity is measured in an open-field arena by counting the number of line crossings over a specific time.
-
Catalepsy: The bar test assesses catalepsy, where the mouse's forepaws are placed on a raised bar, and the time it remains immobile is recorded. Immobility for over 20 seconds is typically considered catalepsy.[4]
-
Hypothermia: Core body temperature is measured using a rectal probe before and after drug administration.
-
Analgesia: The hot plate or tail-flick test is used to measure the analgesic effect by recording the latency to a nociceptive response to a thermal stimulus.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Cannabinoid Receptor Signaling Pathway
Cannabinoid agonists like this compound primarily exert their effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors.
Experimental Workflow for Cannabinoid Tetrad Assay
This workflow outlines the sequential steps involved in conducting the cannabinoid tetrad assay in a mouse model.
Conclusion
The choice of delivery method for this compound profoundly impacts its pharmacokinetic and pharmacodynamic properties. Intraperitoneal injection provides a rapid onset of action, while subcutaneous administration offers a more sustained exposure. Oral delivery, though clinically relevant, results in lower bioavailability due to first-pass metabolism. Researchers should carefully consider the specific aims of their study when selecting an administration route. The provided protocols and diagrams serve as a foundational guide for conducting and interpreting preclinical research with this compound. Further studies directly comparing the pharmacokinetics of this compound across these delivery routes are warranted to provide more precise guidance for dose selection and experimental design.
References
- 1. Dose-Dependent Teratogenicity of the Synthetic Cannabinoid CP-55,940 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrad test - Wikipedia [en.wikipedia.org]
- 5. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 8. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CP 59,430: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of research compounds like CP 59,430, a synthetic cannabinoid, is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates potential environmental and health risks but also ensures that research facilities operate within legal frameworks. This guide provides a procedural overview for the safe and effective disposal of CP 59,430, emphasizing caution and the necessity of consulting with institutional environmental health and safety (EHS) professionals.
Core Principles of Disposal
The primary objective in disposing of a research chemical such as CP 59,430 is to render it "unusable and unrecognizable." This principle is central to preventing diversion and minimizing environmental impact. Given that CP 59,430 is a synthetic cannabinoid, its disposal is often subject to the same stringent regulations as controlled substances.
Quantitative Data for Disposal Planning
| Parameter | Consideration | Recommended Action |
| Regulatory Status | Determine if CP 59,430 is classified as a controlled substance in your jurisdiction. | Consult your institution's EHS or legal department. |
| Waste Characterization | Identify the hazards associated with CP 59,430 (e.g., toxicity, reactivity). | Review any available chemical information and consult with EHS. |
| Deactivation Method | Select a method to render the compound inert. | Chemical degradation is often preferred; consult with a qualified chemist and EHS. |
| Waste Segregation | Determine the appropriate waste stream for the deactivated compound. | Follow institutional guidelines for chemical waste. |
| Containerization | Choose a container that is compatible with the waste material. | Use clearly labeled, sealed, and durable containers. |
| Documentation | Maintain a detailed record of the disposal process. | Log the date, quantity, method of deactivation, and personnel involved. |
Experimental Protocol: General Deactivation and Disposal Procedure
The following is a generalized protocol for the disposal of CP 59,430. This procedure is for informational purposes only and must be adapted and approved by your institution's EHS office before implementation.
-
Consultation and Planning:
-
Notify your institution's EHS office of your intent to dispose of CP 59,430.
-
Provide them with all available information on the compound.
-
Develop a specific disposal plan in collaboration with EHS, including the identification of an appropriate chemical deactivation method.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
-
Deactivation (Example using chemical degradation):
-
Note: The choice of reagent for chemical degradation depends on the chemical structure of CP 59,430 and should be determined by a qualified chemist. A common method for cannabinoids involves oxidation.
-
In a designated chemical fume hood, prepare a solution of an appropriate oxidizing agent (e.g., potassium permanganate or a suitable commercial decontamination solution).
-
Slowly add the CP 59,430 waste (pure compound or contaminated materials) to the deactivating solution with stirring.
-
Allow the reaction to proceed for a sufficient amount of time to ensure complete degradation, as determined by your EHS-approved protocol.
-
-
Neutralization and pH Testing:
-
After the reaction is complete, neutralize the solution as required by your protocol.
-
Test the pH of the final solution to ensure it is within the acceptable range for disposal (typically between 6 and 8).
-
-
Waste Collection and Labeling:
-
Transfer the neutralized solution to a designated hazardous waste container.
-
Ensure the container is properly labeled with its contents, including the deactivated compound and any other chemicals present.
-
-
Final Disposal:
-
Arrange for the pickup of the hazardous waste container by your institution's EHS or a licensed waste disposal contractor.
-
-
Documentation:
-
Complete all required waste disposal forms and log the disposal in your laboratory's chemical inventory.
-
Logical Workflow for CP 59,430 Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of CP 59,430.
By adhering to these guidelines and working closely with institutional safety professionals, researchers can ensure the safe and compliant disposal of CP 59,430, thereby upholding the highest standards of laboratory practice and environmental responsibility.
Essential Safety and Logistical Information for Handling CP-59,430
Disclaimer: This document provides guidance on the safe handling of CP-59,430 based on general knowledge of potent synthetic cannabinoids. A specific Safety Data Sheet (SDS) for CP-59,430 containing detailed quantitative toxicity data could not be located. Therefore, this compound should be handled with extreme caution, assuming high potency and potential for adverse health effects. All procedures should be conducted in a controlled laboratory setting by trained personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
CP-59,430 is a potent synthetic cannabinoid agonist. Due to its high affinity for cannabinoid receptors, it is presumed to be pharmacologically active at low doses. The primary hazards include accidental inhalation, ingestion, and dermal absorption, which could lead to significant physiological and psychoactive effects. The following table summarizes the recommended PPE for handling CP-59,430, particularly in its powdered form.
| Protection Type | Required PPE | Specifications & Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to prevent contamination. Ensure gloves are compatible with any solvents used. Change gloves immediately if contaminated. |
| Body Protection | Disposable Gown or Lab Coat | A fully buttoned lab coat or a disposable gown provides a barrier against spills and contamination of personal clothing. Cuffed sleeves are preferred. |
| Eye Protection | Safety Goggles or a Face Shield | Protects against splashes of solutions containing the compound and airborne powder. |
| Respiratory Protection | N95 Respirator or higher (e.g., P100) | Mandatory when handling the powdered form. A properly fitted respirator is crucial to prevent inhalation of airborne particles. Work should ideally be performed in a fume hood or ventilated enclosure. |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan for Safe Handling
This step-by-step guide outlines the procedure for safely handling CP-59,430 in a laboratory setting.
2.1. Preparation:
-
Designated Area: All work with CP-59,430 should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize exposure.
-
Gather Materials: Before starting, ensure all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) and PPE are readily available.
-
Donning PPE: Put on all required PPE in the correct order: gown, respirator, eye protection, and then gloves (the outer pair over the cuff of the gown).
2.2. Weighing and Aliquoting (Powdered Form):
-
Ventilation: Perform all manipulations of powdered CP-59,430 within a certified chemical fume hood or a similar ventilated enclosure.
-
Static Control: Use an anti-static weigh boat or ionizer to prevent dispersal of the powder due to static electricity.
-
Careful Transfer: Use a dedicated spatula to handle the powder. Avoid any actions that could create dust.
-
Immediate Sealing: Once weighed, immediately transfer the compound to a sealable container.
2.3. Solution Preparation:
-
Solvent Addition: Add the desired solvent to the vial containing the powdered CP-59,430 slowly to avoid splashing.
-
Dissolution: Cap the vial securely and mix using a vortex or sonicator until the compound is fully dissolved.
2.4. Post-Handling and Decontamination:
-
Surface Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent solution.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove the outer pair of gloves first, followed by the gown, eye protection, respirator, and finally the inner pair of gloves.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.
Disposal Plan
All waste contaminated with CP-59,430 must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), weighing paper, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste.
Mandatory Visualizations
Experimental Workflow for Handling CP-59,430
Caption: A procedural workflow for the safe handling of CP-59,430 in a laboratory setting.
Signaling Pathway of CP-59,430
CP-59,430 is a potent agonist for both the CB1 and CB2 cannabinoid receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: The signaling pathway initiated by CP-59,430 binding to cannabinoid receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
